1-Ethyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOLBAFVKSQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320092 | |
| Record name | 1-Ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-58-3 | |
| Record name | 5-Amino-1-ethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 354694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3528-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-5-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrazole ring substituted with an ethyl group at the N1 position and an amine group at the C5 position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9N3 | PubChem[1][2] |
| Molecular Weight | 111.15 g/mol | PubChem[1][2] |
| IUPAC Name | 2-ethylpyrazol-3-amine | PubChem[1] |
| CAS Number | 3528-58-3 | PubChem[1] |
| Canonical SMILES | CCN1C(=CC=N1)N | PubChem[1] |
| InChI | InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | PubChem[1] |
| XLogP3 | 0.2 | PubChem[2] |
| Boiling Point | 238.6 °C at 760 mmHg (Predicted) | - |
| Appearance | Likely a solid or liquid at room temperature | - |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are proprietary to databases, the expected spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Ethyl group: Triplet (CH₃) and quartet (CH₂). Pyrazole ring: Two distinct signals for the CH protons. Amine group: A broad singlet for the NH₂ protons. |
| ¹³C NMR | Signals corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring. The carbon bearing the amino group will be significantly shielded. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 111.15. Fragmentation patterns corresponding to the loss of the ethyl group and other fragments. |
| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the ethyl and pyrazole ring, and C=N and C=C stretching vibrations of the pyrazole ring. |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Synthesis of this compound
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic species.[1][3]
General Synthetic Pathway
The synthesis of this compound can be achieved through the reaction of ethylhydrazine with a suitable three-carbon building block containing a nitrile group and a reactive carbonyl or equivalent functionality. A plausible precursor is 3-oxopropanenitrile (cyanoacetaldehyde) or a more stable derivative thereof.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for the synthesis of 5-aminopyrazoles.[1][3] Optimization of reaction conditions may be necessary.
Materials:
-
Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate)
-
3-Ethoxyacrylonitrile (or another suitable 3-oxopropanenitrile equivalent)
-
Ethanol (or another suitable solvent)
-
Acidic or basic catalyst (e.g., acetic acid or sodium ethoxide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine (1.0 equivalent) in ethanol.
-
Addition of Reactant: To the stirred solution, add 3-ethoxyacrylonitrile (1.1 equivalents) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Biological Activities and Potential Applications in Drug Development
While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyrazole and aminopyrazole derivatives has been the subject of intense investigation in drug discovery, exhibiting a wide range of pharmacological activities.
Potential as Kinase Inhibitors
The pyrazole scaffold is a well-established "privileged structure" in kinase inhibitor design. Numerous FDA-approved drugs and clinical candidates targeting various kinases incorporate a pyrazole core. The aminopyrazole moiety, in particular, can form key hydrogen bond interactions with the hinge region of the kinase active site.
-
Potential Targets: Based on the activity of structurally related compounds, this compound could be investigated as an inhibitor of various kinase families, including but not limited to:
-
Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs). Some 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR covalent inhibitors.
-
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and MAP kinases. Pyrazole-based compounds have shown potent inhibitory activity against these targets.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): 1H-pyrazol-3-amine derivatives have been developed as selective RIPK1 inhibitors for the treatment of inflammatory diseases.[4]
-
Anti-inflammatory Potential
The inhibition of key signaling molecules in inflammatory pathways is another promising area for pyrazole derivatives. Some pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
-
Potential Mechanisms: this compound could potentially exert anti-inflammatory effects through the modulation of pathways such as:
-
NF-κB Signaling: Inhibition of this pathway can lead to a reduction in the expression of inflammatory mediators.
-
MAPK Signaling: Targeting kinases within this pathway, such as p38 and JNK, can also have anti-inflammatory effects.
-
Anticancer Activity
The antiproliferative effects of pyrazole derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell growth and survival, induction of apoptosis, and cell cycle arrest.
-
Screening Assays: To evaluate the anticancer potential of this compound, a panel of cancer cell lines could be utilized in assays such as:
-
MTT or CellTiter-Glo Assays: To assess cell viability and proliferation.
-
Flow Cytometry: To analyze cell cycle distribution and apoptosis.
-
Western Blotting: To investigate the modulation of specific signaling pathways.
-
Table 3: Potential Biological Targets and Relevant Assays for this compound
| Potential Activity | Potential Molecular Target(s) | Suggested In Vitro Assays |
| Kinase Inhibition | FGFR, CDK, Aurora Kinase, RIPK1 | Kinase activity assays (e.g., ADP-Glo), Cellular phospho-protein analysis (Western Blot) |
| Anti-inflammatory | COX, NF-κB, MAPKs | COX inhibition assay, NF-κB reporter assay, Cytokine release assays (ELISA) |
| Anticancer | Various kinases, Apoptotic proteins | Cell viability assays (MTT), Cell cycle analysis, Apoptosis assays (Annexin V) |
Safety and Toxicology
Based on aggregated GHS information, this compound is classified as a warning-level hazard.[2] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. A comprehensive toxicological profile would require further dedicated studies.
Table 4: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable building block for medicinal chemistry research. Its structural similarity to known bioactive pyrazole derivatives suggests its potential as a lead compound for the development of novel therapeutics, particularly in the areas of kinase inhibition, anti-inflammatory, and anticancer applications. This technical guide provides a foundational understanding of its structure, properties, and synthesis, and outlines key avenues for the investigation of its biological activities. Further experimental studies are warranted to fully elucidate the pharmacological profile of this promising compound.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. This compound | C5H9N3 | CID 337310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-5-amine
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 1-Ethyl-1H-pyrazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and a generalized synthetic workflow.
Nomenclature: IUPAC Name and Synonyms
The systematic naming of this compound can vary based on the numbering of the pyrazole ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the preferred name is 2-ethylpyrazol-3-amine [1]. However, the name This compound is widely used in chemical literature and supplier catalogs[1][2].
This compound is also known by several synonyms, which are listed below:
-
1-Ethyl-5-aminopyrazole[2]
-
1-Ethyl-pyrazol-5-amine[2]
-
1-Ethylpyrazole-5-ylamine[2]
-
2-Ethyl-2H-pyrazol-3-ylamine[2]
-
2-Ethyl-3-aminopyrazole[2]
-
5-Amino-1-ethylpyrazole[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C5H9N3 | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1], Synblock[2] |
| Boiling Point | 238.6°C at 760 mmHg | Porphyrin-Systems[3] |
| CAS Number | 3528-58-3 | PubChem[1] |
| SMILES | CCN1C(=CC=N1)N | PubChem[1] |
Experimental Protocol: Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and widely applicable method for the synthesis of N-substituted 5-aminopyrazoles involves the cyclocondensation reaction of a substituted hydrazine with a suitable three-carbon precursor, such as a β-ketonitrile or a derivative of cyanoacetic acid. A representative protocol, adapted from general synthetic procedures for pyrazoles, is provided below[4].
Objective: To synthesize this compound via the cyclocondensation of ethylhydrazine with ethoxymethylenemalononitrile.
Materials:
-
Ethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (anhydrous)
-
Sodium ethoxide solution (21% in ethanol)
-
Diethyl ether
-
Hydrochloric acid (for salt formation, if desired)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethylhydrazine (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add a catalytic amount of sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, the product can be precipitated as its hydrochloride salt by dissolving the crude material in diethyl ether and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and dried.
Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Generalized Synthetic Workflow
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with numerous established methodologies. The following diagram illustrates a generalized workflow for the synthesis of a 1,5-disubstituted pyrazole, a class to which this compound belongs.
References
An In-Depth Technical Guide on the Physicochemical Properties of 2-Amino-5-nitro-1,3,4-thiadiazole and its Analogs
Disclaimer: The compound of interest, 2-Amino-5-nitro-1,3,4-thiadiazole, is a niche chemical entity. Consequently, comprehensive, experimentally-derived data for this specific molecule is limited in publicly accessible literature. This guide provides a thorough overview of its known and predicted properties, supplemented with extensive data from its close structural analogs, primarily nitro-substituted phenyl-1,3,4-thiadiazoles. This approach offers a robust, comparative understanding for researchers, scientists, and drug development professionals. It is important to note that the CAS number 3528-58-3, provided in the topic, corresponds to 5-Amino-1-ethylpyrazole , a distinct chemical compound. This guide will focus on the chemical name provided: 2-Amino-5-nitro-1,3,4-thiadiazole and its relevant analogs.
Core Physicochemical Properties
The physicochemical properties of 2-amino-1,3,4-thiadiazole derivatives are pivotal to their function in biological systems, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of a nitro group, a potent electron-withdrawing moiety, is expected to significantly impact these properties.
Physical Properties
| Property | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 2-Amino-5-nitrothiazole |
| CAS Number | 833-63-6[1][2][3][] | Not available | 121-66-4[5] |
| Molecular Formula | C₈H₆N₄O₂S[1][2][3] | C₈H₆N₄O₂S | C₃H₃N₃O₂S[5] |
| Molecular Weight | 222.22 g/mol [1][2][3] | 222.22 g/mol | 145.14 g/mol [5] |
| Appearance | Yellow crystalline solid[6] | Yellowish-orange solid | Greenish-yellow to orange-yellow fluffy powder[7] |
| Melting Point | 257-261 °C[2][6] | 246-248 °C | 195-200 °C (decomposes)[5] |
| Boiling Point | 454.4 °C at 760 mmHg (Predicted)[6] | Not available | Not available |
| Density | 1.535 g/cm³ (Predicted)[6] | Not available | Not available |
| Solubility | Not available | Not available | Slightly soluble in water; Soluble in 95% ethanol (1g/150g at 20°C)[5] |
Chemical Properties and Spectral Data
The chemical reactivity of 2-Amino-5-nitro-1,3,4-thiadiazole is largely dictated by the amino and nitro groups, as well as the aromatic thiadiazole ring. The amino group can act as a nucleophile, while the nitro group is strongly electron-withdrawing, influencing the electron density of the heterocyclic ring.
| Parameter | 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 2-Amino-5-nitrothiazole |
| **FTIR (cm⁻¹) ** | 3282.84 (N-H), 1512.19 & 1388.75 (NO₂), 1612.49 (C=N), 686.66 (C-S-C)[8] | Not available |
| ¹H NMR | Not available | A signal is observed, but the specific chemical shift is not provided in the available search results.[9] |
| ¹³C NMR | Not available | Not available |
| UV-Vis (λmax) | Not available | 386 nm (in water)[7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the specific target molecule are scarce. However, general and adaptable methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles are well-documented.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and effective method involves the cyclization of a carboxylic acid with thiosemicarbazide.[8]
Workflow for Synthesis
Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, equimolar amounts of a substituted carboxylic acid (e.g., 3-nitrobenzoic acid) and thiosemicarbazide are mixed.
-
Cyclization: A dehydrating/cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride, is slowly added to the mixture, typically with cooling. The reaction mixture is then stirred, often with heating, for a period of time until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Neutralization and Purification: The crude product is collected by filtration and washed with water. It is then suspended in water, and a base solution (e.g., 5% sodium carbonate) is added to neutralize any remaining acid.[10] The solid is then filtered, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture).[10]
Characterization Methods
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:
-
Melting Point: Determined using a standard melting point apparatus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Biological Activity and Signaling Pathways
The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[11][12] The nitro group can further enhance this activity.
Anticancer Activity and the ERK1/2 Signaling Pathway
Several studies have demonstrated the potent anticancer effects of 2-amino-1,3,4-thiadiazole derivatives.[13][14] One of the key mechanisms of action for some of these compounds is the inhibition of critical cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[15] The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its dysregulation is a hallmark of many cancers.
A derivative of 2-amino-1,3,4-thiadiazole, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest in the G0/G1 phase in non-small cell lung carcinoma cells.[15]
ERK1/2 Signaling Pathway and Inhibition by 2-Amino-1,3,4-thiadiazole Derivatives
Caption: Inhibition of the ERK1/2 signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.
Antimicrobial Activity
Nitroaromatic compounds, including those with a thiadiazole core, are known for their antimicrobial properties. The mechanism of action is often linked to the reduction of the nitro group within the microbial cell. This reduction process can generate reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which are toxic to the microorganism and can cause damage to cellular components, including DNA.[16] This selective toxicity makes them effective against a range of bacteria and parasites.[16]
Conclusion
While specific experimental data for 2-Amino-5-nitro-1,3,4-thiadiazole is not extensively available, a comprehensive understanding of its physicochemical properties and biological potential can be derived from the study of its close structural analogs. The 2-amino-1,3,4-thiadiazole scaffold is a versatile platform in medicinal chemistry, and the inclusion of a nitro group is a well-established strategy for enhancing biological activity. The information presented in this guide, including tabulated data on related compounds, detailed experimental protocols, and insights into its mechanism of action via pathways like ERK1/2, provides a valuable resource for researchers engaged in the development of novel therapeutics based on this promising heterocyclic core. Further experimental investigation is warranted to fully elucidate the specific properties of 2-Amino-5-nitro-1,3,4-thiadiazole.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 2-氨基-5-(4-硝基苯基)-1,3,4-噻二唑 | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 5. 2-氨基-5-硝基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-nitrothiazole(121-66-4) 1H NMR spectrum [chemicalbook.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bepls.com [bepls.com]
- 15. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the NMR Spectral Data of 1-Ethyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-Ethyl-1H-pyrazol-5-amine. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR spectral values and detailed experimental protocols for the synthesis and analysis of this compound and its analogs. This information is intended to support researchers in the fields of medicinal chemistry, drug development, and materials science.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 5.5 - 5.8 | Doublet | 2.0 - 2.5 |
| H-4 | 7.2 - 7.5 | Doublet | 2.0 - 2.5 |
| CH₂ (ethyl) | 3.8 - 4.1 | Quartet | 7.0 - 7.5 |
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet | 7.0 - 7.5 |
| NH₂ | 3.5 - 4.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-3 | 95 - 100 |
| C-4 | 135 - 140 |
| C-5 | 150 - 155 |
| CH₂ (ethyl) | 40 - 45 |
| CH₃ (ethyl) | 14 - 16 |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 1-substituted-1H-pyrazol-5-amines involves the microwave-assisted reaction of a suitable substituted hydrazine with a cyano-containing precursor. This protocol is adapted from established procedures for similar compounds.[1]
Materials:
-
Ethylhydrazine
-
3-Aminocrotononitrile or a suitable α-cyanoketone
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the α-cyanoketone or 3-aminocrotononitrile (1.0 equivalent) and ethylhydrazine (1.1 equivalents).
-
Add 1 M HCl to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 150°C for 10-15 minutes.
-
After cooling the reaction mixture to room temperature, carefully basify the solution with 10% NaOH until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum to yield this compound.
NMR Sample Preparation and Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.
-
Acquire the ¹³C NMR spectrum. A spectral width of 0 to 160 ppm is generally appropriate for this class of compounds.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
Workflow Visualization
The following diagram illustrates the logical workflow from the synthesis of a target compound to its structural confirmation using NMR spectroscopy.
Caption: Workflow from Synthesis to Structural Elucidation.
References
An In-depth Technical Guide to the Mass Spectrum of 1-Ethyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of 1-Ethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the unavailability of a publicly accessible mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of analogous pyrazole and amine compounds. This document also includes a comprehensive experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) and visual diagrams to elucidate the predicted fragmentation pathways and experimental workflow.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound (C₅H₉N₃, Molecular Weight: 111.15 g/mol ) obtained by Electron Ionization (EI) is expected to exhibit a molecular ion peak and several characteristic fragment ions. The predicted major ions, their relative abundances, and proposed fragment structures are summarized in the table below.
| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 111 | Moderate | [C₅H₉N₃]⁺• | Molecular Ion (M⁺•) |
| 96 | High | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 83 | Moderate | [M - C₂H₄]⁺• | McLafferty-type rearrangement with loss of ethene |
| 82 | High | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 68 | Moderate | [C₃H₄N₂]⁺• | Cleavage of the ethyl group and amino group |
| 55 | Moderate | [C₃H₅N]⁺• | Ring fragmentation |
| 43 | High | [C₂H₅N]⁺ | Fragmentation of the pyrazole ring |
Interpretation of the Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is anticipated to follow pathways characteristic of both N-alkylated pyrazoles and primary amines.
The molecular ion (M⁺•) at m/z 111 is expected to be observable, confirming the molecular weight of the compound.
A prominent peak is predicted at m/z 96 , resulting from the loss of a methyl radical (•CH₃) from the N-ethyl group. This alpha-cleavage is a common fragmentation pathway for N-alkyl heterocycles.
Another significant fragmentation pathway is the loss of an ethyl radical (•C₂H₅) to yield a stable ion at m/z 82 . This fragment represents the protonated aminopyrazole ring.
A McLafferty-type rearrangement is also plausible, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 83 .
Further fragmentation of the pyrazole ring itself is expected to produce ions at m/z 68, 55, and 43 . These fragments arise from complex rearrangements and cleavages of the heterocyclic core.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation and Materials
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: High-purity methanol or acetonitrile.
-
Sample: this compound standard.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer 1 mL of the desired standard solution into a 2 mL autosampler vial.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-300 amu |
| Scan Rate | 2 scans/sec |
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted spectrum.
The following diagram illustrates the general workflow for the GC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected mass spectrum of this compound and a detailed protocol for its experimental determination. The predicted fragmentation pattern, based on the established behavior of similar chemical structures, offers valuable insights for researchers working with this compound. The provided GC-MS methodology serves as a robust starting point for developing and validating analytical methods for the identification and quantification of this compound in various matrices. This information is crucial for professionals in drug development and chemical research who require accurate and reliable analytical characterization of novel compounds.
The Rising Therapeutic Potential of 1-Ethyl-1H-pyrazol-5-amine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, analogs of 1-Ethyl-1H-pyrazol-5-amine are emerging as a promising class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This technical guide synthesizes the current understanding of the biological activities of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological evaluation of this compound analogs and related pyrazole derivatives has yielded a wealth of quantitative data, primarily focusing on their anti-proliferative and enzyme inhibitory activities. The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines and protein kinases.
Table 1: Anticancer and CDK2 Inhibitory Activities of Pyrazole Derivatives
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Compound 5 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | HepG2 | 13.14 | Doxorubicin | Not specified |
| MCF-7 | 8.03 | Doxorubicin | Not specified | |
| CDK2 | 0.56 | Roscovitine | 0.99 | |
| Compound 6 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | HepG2 | 22.76 | Doxorubicin | Not specified |
| MCF-7 | 26.08 | Doxorubicin | Not specified | |
| CDK2 | 0.46 | Roscovitine | 0.99 | |
| Compound 10 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | MCF-7 | 15.38 | Doxorubicin | Not specified |
| CDK2 | 0.85 | Roscovitine | 0.99 | |
| Compound 4 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | CDK2 | 0.75 | Roscovitine | 0.99 |
| Compound 7 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | CDK2 | 0.77 | Roscovitine | 0.99 |
| Compound 11 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | CDK2 | 0.45 | Roscovitine | 0.99 |
Data sourced from a study on novel pyrazole derivatives.[1][2]
Table 2: Antiproliferative Activity of Pyrazolyl Acylhydrazones and Amides
| Compound | HeLa IC50 (µM) | MCF7 IC50 (µM) | SKOV3 IC50 (µM) | SKMEL28 IC50 (µM) |
| Derivative 11a | Micromolar range | Micromolar range | Micromolar range | Micromolar range |
Data from a study on highly functionalized pyrazole hydrazones and amides.[3][4]
Table 3: Kinase Inhibitory Activity of 1H-Pyrazole Biaryl Sulfonamides against LRRK2
| Compound | GS-LRRK2 Kinase IC50 (nM) | Cellular pSer935 IC50 (nM) |
| Compound 7 | Not specified | Not specified |
| Compound 16 | ~3-fold improvement over Cmpd 7 | ~3-fold improvement over Cmpd 7 |
Data from a study on 1H-pyrazole biaryl sulfonamides as G2019S-LRRK2 kinase inhibitors.[5]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to ascertain the biological activity of pyrazole analogs.
Synthesis of 1H-Pyrazole-5-Carboxamide Derivatives
A common and versatile method for synthesizing 1H-pyrazole-5-carboxamide derivatives involves a multi-step process starting with the construction of the pyrazole ring, followed by amidation.[6]
Step 1: Knorr Pyrazole Synthesis (Synthesis of Pyrazole-5-carboxylate Ester)
-
Dissolve a hydrazine derivative (1.0 eq) in ethanol (approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Add a β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.
Step 2: Hydrolysis of Ester to Carboxylic Acid
-
Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).
-
Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Amide Bond Formation
-
Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the acid is fully converted to the acid chloride.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
CDK2 Kinase Inhibition Assay
-
Perform the assay in a suitable buffer containing CDK2/cyclin E, a substrate peptide, and ATP.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set time.
-
Terminate the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
Visualizing Molecular Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound analogs.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazoles represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of aminopyrazole-based compounds, with a primary focus on their role as kinase inhibitors in oncology. Additionally, it explores their emerging functions as modulators of other key biological targets, including phosphodiesterases and GABAA receptors. This guide is intended to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and experimental workflows.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for many biologically active aminopyrazoles is the inhibition of protein kinases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.
The aminopyrazole core plays a crucial role in this interaction, often forming a triad of hydrogen bonds with the hinge region of the kinase, a critical structural element for ATP binding.[1][2] This interaction serves as an anchor, positioning the rest of the molecule to make additional contacts within the active site, thereby conferring potency and selectivity.
Key Kinase Targets
Aminopyrazoles have been shown to inhibit a wide range of kinases implicated in various diseases, particularly cancer. The most prominent targets include:
-
Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Aminopyrazole-based compounds, such as AT7519, have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5.[1][2][3] Inhibition of these kinases leads to cell cycle arrest and apoptosis.[3]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Aminopyrazole derivatives have been identified as inhibitors of p38 MAPK, suggesting their potential as anti-inflammatory agents.[4][5]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Dysregulation of Aurora kinases can lead to genomic instability and tumorigenesis. Several aminopyrazole-containing compounds have been developed as inhibitors of Aurora kinases A and B.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. Aminopyrazoles have been designed as both reversible and covalent inhibitors of FGFRs, with some demonstrating activity against clinically relevant gatekeeper mutations that confer resistance to other inhibitors.[8][9]
Signaling Pathways
The inhibition of these kinases by aminopyrazoles disrupts critical cellular signaling pathways, leading to the desired therapeutic effects.
Inhibition of CDK2 by aminopyrazoles prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest at the G1/S transition.[1][10]
Aminopyrazole-mediated inhibition of p38 MAPK blocks the phosphorylation of downstream targets, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][11][]
Quantitative Data on Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 or Ki values) of representative aminopyrazole-based compounds against various kinases. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potency and selectivity of different analogs.
Table 1: Inhibitory Activity of Aminopyrazole Analogs against CDKs
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| AT7519 | CDK2/Cyclin A | 100 | [2] |
| Analog 24 | CDK2/Cyclin E | 24 | [2][3] |
| Analog 24 | CDK5/p35 | 23 | [2][3] |
| Anilinopyrazole Analog | CDK2 | <1 | [13] |
Table 2: Inhibitory Activity of Aminopyrazole Analogs against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Aminopyrazole Analog | Aurora A | 35 | [14] |
| Aminopyrazole Analog | Aurora B | 75 | [14] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [15] |
| Covalent Inhibitor 10h | FGFR1 | 46 | [16] |
| Covalent Inhibitor 10h | FGFR2 | 41 | [16] |
| Covalent Inhibitor 10h | FGFR3 | 99 | [16] |
| Covalent Inhibitor 10h | FGFR2 V564F | 62 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of aminopyrazole inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Aminopyrazole inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the aminopyrazole inhibitor in an appropriate buffer (e.g., kinase reaction buffer with DMSO). Prepare a master mix of the kinase and its substrate in kinase reaction buffer.
-
Reaction Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µL of the kinase/substrate master mix to each well. Incubate at room temperature for 15-30 minutes.
-
Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][17][18][19]
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of aminopyrazole inhibitors on the phosphorylation of downstream target proteins, such as Rb.
Materials:
-
Cell line of interest (e.g., HCT116, MCF-7)
-
Aminopyrazole inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the aminopyrazole inhibitor or vehicle for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total target proteins.[1][10]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of aminopyrazole inhibitors on cell cycle distribution.
Materials:
-
Cell line of interest
-
Aminopyrazole inhibitor
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the aminopyrazole inhibitor or vehicle for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22][23]
Beyond Kinase Inhibition: Other Mechanisms of Action
While kinase inhibition is the most widely studied mechanism, some aminopyrazoles exert their biological effects through other targets.
Phosphodiesterase (PDE) Inhibition
Certain aminopyrazole derivatives have been identified as inhibitors of phosphodiesterase 11A (PDE11A).[24] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of PDE11A can modulate these pathways and has been proposed as a potential therapeutic strategy for cognitive decline.[24]
GABAA Receptor Modulation
Some aryl pyrazoles have been shown to act as allosteric modulators of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[17][25] These compounds can either potentiate (positive allosteric modulators) or inhibit the effect of GABA, suggesting their potential for treating neurological and psychiatric disorders.
Conclusion
Aminopyrazoles are a clinically significant class of compounds with diverse mechanisms of action. Their ability to potently and often selectively inhibit various protein kinases has established them as valuable tools in cancer research and as promising therapeutic agents. Furthermore, the expanding understanding of their interactions with non-kinase targets such as phosphodiesterases and GABAA receptors opens up new avenues for their application in other disease areas. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of action of this versatile chemical scaffold.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Ethyl-1H-pyrazol-5-amine in Modern Drug Discovery: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among the diverse array of pyrazole-based building blocks, 1-Ethyl-1H-pyrazol-5-amine stands out as a versatile intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the synthesis, potential therapeutic applications, and biological evaluation of compounds derived from this core structure, offering a valuable resource for researchers in the field of drug discovery and development.
The Synthetic Utility of this compound
The primary value of this compound lies in its utility as a reactive intermediate for the construction of more complex heterocyclic systems, particularly fused pyrimidines. The presence of a reactive amine group at the 5-position and an ethyl group at the 1-position allows for regioselective synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity.
A more frequently documented application is the use of this compound as a precursor for pyrazolo[1,5-a]pyrimidines, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs).[2] The general workflow for such a synthesis is depicted below.
Therapeutic Applications in Oncology: Targeting Cyclin-Dependent Kinases
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidines derived from this compound have shown promise as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: CDK Inhibition and Cell Cycle Arrest
CDK proteins, in complex with their cyclin partners, regulate the progression of the cell cycle through the phosphorylation of key substrate proteins, such as the retinoblastoma protein (Rb).[3] In many cancers, the CDK/cyclin/Rb pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors function by competing with ATP for the binding site on the CDK protein, thereby preventing the phosphorylation of Rb and other substrates. This inhibition leads to a halt in the cell cycle, typically at the G1/S or G2/M transition, and can ultimately trigger programmed cell death (apoptosis).
Quantitative Biological Data
While specific IC50 values for direct derivatives of this compound are not extensively reported in the reviewed literature, the broader class of pyrazolo[1,5-a]pyrimidines has demonstrated potent anti-proliferative activity against various cancer cell lines. The data presented below is for illustrative purposes and showcases the potential of this chemical class.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon) | 0.013 | [2] |
| Pyrazolo[1,5-a]pyrimidine | PC-3 (Prostate) | Good Activity | [2] |
| Pyrazolo[1,5-a]pyrimidine | HepG-2 (Liver) | Good Activity | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-based compounds, representative of the type of studies in which this compound would be a key starting material.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a general procedure for the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
5-Amino-1H-pyrazole derivative (e.g., this compound)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Solvent (e.g., absolute ethanol)
-
Catalyst (e.g., piperidine)
Procedure:
-
Dissolve the 5-amino-1H-pyrazole derivative in the solvent in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Add a catalytic amount of the catalyst.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
The Pharmacological Profile of Substituted Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, forming the core scaffold of several clinically significant drugs. This technical guide provides a comprehensive overview of the pharmacological profile of prominent substituted pyrazoles, with a focus on their mechanisms of action, therapeutic targets, and the experimental methodologies used for their characterization.
Introduction to Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The strategic placement of various substituents on the pyrazole ring allows for the modulation of their physicochemical properties and biological activities, leading to the development of agents with diverse therapeutic applications.[1][2][3][4][5] This guide will delve into the pharmacological profiles of three exemplary substituted pyrazoles: the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and the erectile dysfunction medication Sildenafil.
Pharmacological Profiles of Key Substituted Pyrazoles
The pharmacological diversity of substituted pyrazoles is highlighted by their distinct mechanisms of action and therapeutic targets. This section details the profiles of Celecoxib, Rimonabant, and Sildenafil, with quantitative data on their activity summarized in the subsequent tables.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, conferring it with potent anti-inflammatory, analgesic, and antipyretic properties.[6][7]
-
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin precursors.[8] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation and pain.[7] By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme that is involved in gastrointestinal protection and platelet function.[9] This selectivity is attributed to the presence of a sulfonamide side chain that fits into a hydrophilic side pocket of the COX-2 active site.[8] Beyond COX-2 inhibition, celecoxib has been shown to modulate other signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[10]
-
Therapeutic Target: The primary target of Celecoxib is the cyclooxygenase-2 (COX-2) enzyme.[6]
-
Structure-Activity Relationship (SAR): The diaryl substitution on the pyrazole ring is crucial for its selective COX-2 inhibitory activity. The trifluoromethyl group at the 3-position and the 4-methylphenyl group at the 5-position of the pyrazole ring, along with the benzenesulfonamide moiety, are key structural features for its pharmacological effect.
Rimonabant: A Cannabinoid CB1 Receptor Inverse Agonist
Rimonabant is a 1,5-diaryl-pyrazole derivative that was developed as an anorectic anti-obesity drug.[11][12] It was withdrawn from the market due to serious psychiatric side effects.[11]
-
Mechanism of Action: Rimonabant acts as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1).[11][12] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[13][14][15] By blocking the CB1 receptor, Rimonabant was intended to reduce food intake and promote weight loss.[16] At micromolar concentrations, it has also been shown to inhibit Gαi/o-type G proteins in a receptor-independent manner.[17]
-
Therapeutic Target: The primary target of Rimonabant is the cannabinoid receptor type 1 (CB1).[11]
-
Structure-Activity Relationship (SAR): Key structural features for potent and selective CB1 receptor antagonistic activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[18][19][20]
Sildenafil: A Phosphodiesterase-5 (PDE5) Inhibitor
Sildenafil is a substituted pyrazolopyrimidinone that is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[21]
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[21] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[22][23] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 is the enzyme responsible for the degradation of cGMP.[24] By inhibiting PDE5, Sildenafil increases the levels of cGMP, thereby enhancing the erectile response.[21] The signaling pathway involves the activation of protein kinase G (PKG) by cGMP.[25]
-
Therapeutic Target: The primary target of Sildenafil is the phosphodiesterase type 5 (PDE5) enzyme.[21]
-
Structure-Activity Relationship (SAR): The pyrazolo[4,3-d]pyrimidin-7-one core is essential for its activity. The substituents at the 1, 3, and 5-positions of this core structure are critical for its potency and selectivity as a PDE5 inhibitor.[26]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the pharmacological activity of Celecoxib, Rimonabant, and Sildenafil.
Table 1: Cyclooxygenase (COX) Inhibition by Celecoxib
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [25] |
| Celecoxib | >100 | 0.04 | >2500 | [27] |
Table 2: Cannabinoid Receptor Binding Affinity of Rimonabant
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB2/CB1) | Reference |
| Rimonabant | 1.8 | >1000 | >555 |
Table 3: Phosphodiesterase (PDE) Inhibition by Sildenafil
| Compound | PDE1 IC₅₀ (nM) | PDE2 IC₅₀ (nM) | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Reference |
| Sildenafil | 280 | 3500 | 7400 | >10000 | 3.5 | 33 | [8] |
| Sildenafil | 260 | 7400 | 1700 | 11000 | 3.9 | 31 | [28] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of substituted pyrazoles.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Celecoxib) for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.[29]
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the assay buffer, co-factors (hematin and L-epinephrine), and the enzyme (COX-1 or COX-2).[30]
-
Add the test compound at various concentrations or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[30]
-
-
Enzymatic Reaction:
-
Quantification of Prostaglandin E₂ (PGE₂):
-
Terminate the reaction.
-
Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[29]
-
-
Data Analysis:
-
Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[29]
-
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Rimonabant) for the CB1 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the CB1 receptor (e.g., rat forebrain).[31]
-
-
Competitive Radioligand Binding:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and a known concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940).
-
Add the test compound at various concentrations or a non-labeled ligand for non-specific binding determination.[32]
-
Incubate the plate at 30°C for 90 minutes.[32]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[32]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a competition binding curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[31]
-
Phosphodiesterase-5 (PDE5) Inhibition Assay
Objective: To determine the IC₅₀ of a test compound (e.g., Sildenafil) for the PDE5 enzyme.
Methodology:
-
Enzyme and Compound Preparation:
-
Use purified human PDE5A1 enzyme.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
-
Enzyme Inhibition Reaction:
-
Quantification of cGMP Hydrolysis:
-
The amount of hydrolyzed [³H]-cGMP (converted to [³H]-5'-GMP) is determined.[8]
-
-
Data Analysis:
-
Calculate the percentage of PDE5 activity inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from a dose-response curve.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of a test compound on intracellular calcium levels, which is a downstream effect of many G-protein coupled receptors.
Methodology:
-
Cell Preparation and Dye Loading:
-
Compound Addition and Fluorescence Measurement:
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonists, determine the EC₅₀ value from a dose-response curve. For antagonists, measure the inhibition of an agonist-induced response.[2]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the discussed substituted pyrazoles.
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
References
- 1. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. arborassays.com [arborassays.com]
- 15. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 16. ijpsr.com [ijpsr.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-Ethyl-1H-pyrazol-5-amine: An Application Note for Researchers
Abstract
This document provides a detailed synthesis protocol for 1-Ethyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is a robust and efficient procedure for laboratory-scale synthesis. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (CAS No: 3528-58-3) is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole scaffold is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions. The presence of an amino group and an N-ethyl substituent on the pyrazole ring allows for diverse functionalization, making it a versatile precursor for the development of novel therapeutic agents. This protocol outlines a common and effective method for its preparation via the cyclocondensation of ethylhydrazine with a suitable three-carbon synthon.
Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of ethylhydrazine with a β-alkoxyacrylonitrile, such as 3-ethoxyacrylonitrile. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization and elimination of an alcohol to form the pyrazole ring.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethylhydrazine (oxalate salt) | 6629-73-8 | C₂H₈N₂ · C₂H₂O₄ | 150.12 | Starting Material |
| 3-Ethoxyacrylonitrile | 5933-53-9 | C₅H₇NO | 97.12 | Starting Material |
| This compound | 3528-58-3 | C₅H₉N₃ | 111.15 | Product |
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-substituted 5-aminopyrazoles.
Materials:
-
Ethylhydrazine oxalate
-
3-Ethoxyacrylonitrile
-
Ethanol
-
Triethylamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation if desired)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for filtration
Procedure:
-
Preparation of Ethylhydrazine Free Base: In a round-bottom flask, suspend ethylhydrazine oxalate in water. Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to neutralize the oxalic acid and liberate the free ethylhydrazine. Extract the ethylhydrazine into a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain ethylhydrazine as an oil. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the freshly prepared ethylhydrazine in ethanol.
-
Addition of Reagents: To the stirred solution of ethylhydrazine, add an equimolar amount of 3-ethoxyacrylonitrile dropwise at room temperature. After the addition is complete, add a catalytic amount of a base such as triethylamine to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis protocol.
Experimental Procedures for Pyrazole Ring Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole ring systems, a fundamental scaffold in medicinal chemistry and drug development. The pyrazole core is a key pharmacophore in numerous biologically active compounds. The following sections outline established and modern synthetic methodologies, complete with step-by-step procedures, quantitative data, and mechanistic diagrams to guide researchers in this important area of heterocyclic chemistry.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and versatile method for preparing substituted pyrazoles.[1] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2]
General Reaction Mechanism
The synthesis begins with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]
Experimental Protocols
Protocol 1.1: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one [3]
-
Reactants: Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.
-
Add 1-propanol and glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3]
-
Once the ketoester is consumed, add 10 mL of water to the hot reaction with stirring.[3]
-
Allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.[1]
-
Protocol 1.2: Microwave-Assisted Synthesis of Substituted Pyrazoles [4]
-
Reactants: Quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and arylhydrazine (1.2 mmol).
-
Solvent: Acetic acid (5 mL).
-
Procedure:
-
In a microwave reaction vessel, combine the α,β-unsaturated ketone and the arylhydrazine.
-
Add acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 360 W and 120°C for 7-10 minutes.[4]
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[4]
-
Data Presentation
| Entry | 1,3-Dicarbonyl / α,β-Unsaturated Ketone | Hydrazine | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1 h | High | [3] |
| 2 | Substituted acetylacetone | Phenylhydrazine | Ethylene glycol | Room temp. | 70-95 | [5] |
| 3 | Quinolin-2(1H)-one based α,β-unsaturated ketone | Arylhydrazine | Acetic acid | Microwave, 120°C, 7-10 min | - | [4] |
| 4 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Silver catalyst | - | - | [5] |
Synthesis from α,β-Unsaturated Aldehydes and Ketones with Hydrazines
A metal-free, one-pot method for synthesizing pyrazoles involves the I₂-mediated oxidative C-N bond formation from α,β-unsaturated aldehydes or ketones and hydrazine salts. This approach is environmentally friendly and avoids the need to isolate potentially unstable hydrazone intermediates.[6]
General Reaction Mechanism
The proposed mechanism involves an initial oxidative iodination, followed by an SN2'-type cyclization and subsequent deprotonation to form the aromatic pyrazole ring.[6]
Experimental Protocol
Protocol 2.1: I₂-Mediated Synthesis of Polysubstituted Pyrazoles [6]
-
Reactants: α,β-unsaturated carbonyl compound and a hydrazine salt.
-
Reagent: Molecular iodine (I₂).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve the α,β-unsaturated aldehyde or ketone and the hydrazine salt in ethanol in a round-bottom flask.
-
Add molecular iodine to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure typically involves quenching the excess iodine with a sodium thiosulfate solution, followed by extraction with an organic solvent, drying, and purification by column chromatography.
-
Data Presentation
| Entry | α,β-Unsaturated Carbonyl | Hydrazine | Substituents | Yield (%) | Reference |
| 1 | Various | Various salts | Aryl, alkyl, vinyl | up to 92 | [6] |
[3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition is a powerful method for constructing the pyrazole ring.[7] This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[7][8]
General Reaction Mechanism
Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a concerted [3+2] cycloaddition to yield substituted pyrazoles. The regioselectivity of the reaction is a key consideration.[8]
Experimental Protocols
Protocol 3.1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazonoyl Chlorides and an Alkyne Surrogate [8]
-
Reactants: α-bromocinnamaldehyde (alkyne surrogate, 3 mmol) and a hydrazonoyl chloride (3 mmol).
-
Base: Triethylamine (3.3 mmol).
-
Solvent: Dry chloroform or dichloromethane (10 mL).
-
Procedure:
-
In a round-bottom flask, dissolve α-bromocinnamaldehyde and the corresponding hydrazonyl chloride in the chosen dry solvent.[8]
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature until TLC indicates the disappearance of starting materials (typically 7-10 hours).[8]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system.[8]
-
Protocol 3.2: Silver-Catalyzed [3+2] Cycloaddition of N-isocyanoiminotriphenylphosphorane with Terminal Alkynes [9]
-
Reactants: N-isocyanoiminotriphenylphosphorane and a terminal alkyne.
-
Catalyst: Silver catalyst.
-
Procedure:
-
Combine N-isocyanoiminotriphenylphosphorane, the terminal alkyne, and the silver catalyst in a suitable solvent.
-
Stir the reaction under mild conditions.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography.
-
Data Presentation
| Entry | 1,3-Dipole Source | Dipolarophile | Base/Catalyst | Conditions | Yield (%) | Reference |
| 1 | Hydrazonoyl chlorides | α-bromocinnamaldehyde | Triethylamine | rt, 7-10 h | 70-86 | [8] |
| 2 | N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver catalyst | Mild | - | [9] |
| 3 | Diazo compounds | Terminal alkynes | - | - | 24-67 | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for 1-Ethyl-1H-pyrazol-5-amine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Ethyl-1H-pyrazol-5-amine as a versatile synthetic building block in medicinal chemistry and drug discovery. The following sections detail its application in the synthesis of potent kinase inhibitors and other biologically active heterocyclic compounds, complete with detailed experimental protocols and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a valuable heterocyclic amine that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly those with therapeutic potential. Its bifunctional nature, possessing both a nucleophilic amino group and a pyrazole core, allows for diverse chemical transformations, leading to the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and other substituted pyrazoles. These scaffolds are prevalent in numerous clinically approved drugs and investigational agents, highlighting the importance of this building block in modern drug discovery.
Applications in Kinase Inhibitor Synthesis
Substituted pyrazoles are recognized as privileged scaffolds in the design of protein kinase inhibitors. The pyrazole ring can effectively mimic the purine core of ATP, enabling compounds to bind to the ATP-binding site of kinases. Derivatives of this compound have been investigated as inhibitors of various kinases, including Haspin, CLK1 (CDC-like kinase 1), and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which are implicated in cell cycle regulation, splicing, and neuronal development, respectively.
Synthesis of Pyrazolo[3,4-g]isoquinoline Kinase Inhibitors
This compound derivatives can be utilized in the multi-step synthesis of pyrazolo[3,4-g]isoquinolines, a class of compounds that have shown potent inhibitory activity against several kinases. The ethyl group at the N1 position of the pyrazole can influence the solubility and pharmacokinetic properties of the final compounds.
Experimental Workflow for Pyrazolo[3,4-g]isoquinoline Synthesis
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-g]isoquinolines.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a synthesized pyrazolo[3,4-g]isoquinoline derivative.
| Compound ID | Target Kinase | IC50 (nM) |
| 1c | Haspin | 66 |
| CLK1 | >10000 | |
| DYRK1A | 1300 |
Synthesis of Pyrazolo[3,4-d]pyrimidines
A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a well-known "privileged scaffold" in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various kinases, including Src, Abl, and Aurora kinases. The synthesis typically involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (Intermediate for Pyrazolo[3,4-g]isoquinoline Synthesis)
Objective: To synthesize a key intermediate for the construction of the pyrazolo[3,4-g]isoquinoline scaffold.
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Ethanol
Procedure:
-
Nitration: To a cooled (0 °C) solution of this compound in concentrated sulfuric acid, add fuming nitric acid dropwise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Diazotization: Suspend the nitro-aminopyrazole in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Add the cold diazonium salt solution to this mixture. Stir at room temperature for 2 hours and then heat at 60 °C for 1 hour.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 4 hours to hydrolyze the nitrile to a carboxylic acid.
-
Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Expected Yield: 60-70%
Protocol 2: General Procedure for the Synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones
Objective: To synthesize the pyrazolo[3,4-d]pyrimidine core via condensation with a β-ketoester.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acetic acid or a Lewis acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and the β-ketoester (1.1 eq) in a high-boiling point solvent.
-
Cyclization: Add a catalytic amount of acetic acid or p-toluenesulfonic acid. Heat the mixture to reflux (typically 180-250 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether to remove the high-boiling point solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivative.
Expected Yield: 50-80%
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of kinases that are potential targets for inhibitors derived from this compound.
Haspin Kinase Signaling Pathway in Mitosis
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the CPC.
DYRK1A-mediated ASK1-JNK Signaling Pathway in Apoptosis
Caption: DYRK1A positively regulates the ASK1-JNK signaling cascade to promote apoptosis.
CLK1 Regulation of Alternative Splicing
Caption: CLK1 phosphorylates SR proteins, thereby regulating alternative splicing of pre-mRNA.
Application Notes and Protocols for the Purification of Crude 1-Ethyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of crude 1-Ethyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The following protocols for column chromatography and recrystallization are based on established methods for pyrazole and amine purification. Optimization of these methods for specific crude mixtures is recommended.
Introduction
This compound is a substituted pyrazole that serves as a versatile building block in the development of various therapeutic agents. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues. Crude this compound, depending on the synthetic route, may contain unreacted starting materials, regioisomers, and other byproducts. This application note details two primary methods for its purification: silica gel column chromatography and recrystallization.
Potential Impurities
Understanding the potential impurities in the crude product is crucial for selecting the appropriate purification strategy. Common impurities in the synthesis of substituted pyrazoles can include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, in typical syntheses of 5-aminopyrazoles, regioisomeric pyrazoles can be significant impurities.[1]
Table 1: Potential Impurities and Recommended Purification Methods
| Impurity Type | Examples | Primary Purification Method | Secondary/Alternative Method |
| Unreacted Starting Materials | Ethylhydrazine, cyanoacetonitrile, or other precursors | Column Chromatography | Recrystallization, Acid-Base Extraction |
| Regioisomers | e.g., 1-Ethyl-1H-pyrazol-3-amine | Column Chromatography | Fractional Recrystallization |
| Byproducts | Oligomers, products of side reactions | Column Chromatography | Recrystallization |
| Colored Impurities | Degradation products | Charcoal Treatment, Silica Gel Plug | Recrystallization |
| Residual Solvents | Ethanol, Toluene, etc. | High-Vacuum Evaporation | - |
Purification Methods
Two common and effective methods for purifying substituted pyrazoles are column chromatography and recrystallization.[1] The choice of method depends on the nature and quantity of the impurities, as well as the physical state of the crude product (solid or oil).
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities such as regioisomers.[1]
a) Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) to determine the optimal eluent system. A system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities is ideal.[1]
-
For basic compounds like aminopyrazoles that may interact strongly with acidic silica gel, it may be beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing.[1]
b) Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle air pressure, ensuring a uniform and air-bubble-free bed.
-
Add a thin layer of sand on top of the silica gel.
c) Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
d) Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC analysis.
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating compounds with different polarities.[1]
-
Collect fractions in an appropriate manner (e.g., in test tubes).
e) Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions.
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.[1]
Caption: Column Chromatography Workflow for Purification.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, especially when the impurities have significantly different solubilities from the desired product in a particular solvent or solvent system.[1] For amines, it is also possible to form a salt, recrystallize it, and then neutralize it to obtain the pure amine.[1][2]
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) to find a suitable recrystallization solvent.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
-
Dissolve the crude this compound in a suitable organic solvent.
-
Add an acid (e.g., hydrochloric acid or sulfuric acid) to form the corresponding ammonium salt, which will often precipitate as a crystalline solid.[1]
-
Purify the salt by recrystallization as described in the single-solvent protocol.
-
After obtaining the pure salt, dissolve it in water and neutralize it with a base (e.g., sodium hydroxide) to regenerate the purified free amine.
-
Extract the purified amine with an organic solvent, dry the organic layer, and evaporate the solvent.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of aminopyrazoles, a class of heterocyclic compounds with significant pharmacological interest. The use of microwave irradiation offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. These protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Aminopyrazoles are a pivotal scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] Their utility as kinase inhibitors, particularly targeting enzymes like p38 MAP kinase and Janus kinases (JAKs), has made them attractive targets for drug discovery programs.[1][4][5] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of these valuable molecules, offering significant improvements in efficiency and throughput.[6][7][8]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to several key advantages over conventional heating methods:
-
Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes using microwave irradiation.[6][7][9]
-
Higher Yields: The rapid heating and ability to maintain precise temperature control can lead to improved reaction yields and fewer side products.[6][7]
-
Improved Purity: Cleaner reactions often simplify product purification, saving time and resources.
-
Scalability: Microwave-assisted protocols have been shown to be scalable, allowing for the synthesis of gram quantities of material.[10][11]
Experimental Protocols
This section details two representative protocols for the microwave-assisted synthesis of aminopyrazole derivatives.
Protocol 1: Two-Component Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone (or 3-aminocrotononitrile) and an aryl hydrazine hydrochloride in an aqueous medium.[10][12] This method is notable for its use of water as a solvent, enhancing its "green chemistry" credentials.
Reaction Scheme:
Materials:
-
Appropriate α-cyanoketone or 3-aminocrotononitrile (1.0 mmol)
-
Substituted aryl hydrazine hydrochloride (1.0 mmol)
-
1 M Hydrochloric acid (HCl) (2.5 mL)
-
10% Sodium hydroxide (NaOH) solution
-
Microwave vial (2-5 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 2-5 mL microwave vial containing a magnetic stir bar, add the α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) and the aryl hydrazine hydrochloride (1.0 mmol).
-
Add 2.5 mL of 1 M HCl to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the contents to a small beaker.
-
While stirring, basify the solution to a pH > 10 with 10% NaOH solution to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure 1-aryl-1H-pyrazole-5-amine.
Data Presentation:
| Starting Aryl Hydrazine | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Phenylhydrazine HCl | 10 | 150 | 85 |
| 4-Fluorophenylhydrazine HCl | 10 | 150 | 90 |
| 4-Chlorophenylhydrazine HCl | 15 | 150 | 82 |
| 4-Bromophenylhydrazine HCl | 15 | 150 | 78 |
| 4-Methylphenylhydrazine HCl | 10 | 150 | 88 |
Note: Yields are typical and may vary depending on the specific substrates and equipment used.[10]
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a one-pot, three-component synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and a primary amine under microwave irradiation.[9][13][14] This method is highly efficient and allows for the rapid generation of a library of compounds.
Reaction Scheme:
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol)
-
Trimethyl orthoformate (1.5 mL)
-
Primary amine (1.2 mmol)
-
Methanol (MeOH) (2.0 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the primary amine (1.2 mmol), trimethyl orthoformate (1.5 mL), and methanol (2.0 mL).
-
Seal the vial tightly.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture at 150 °C for 25 minutes.
-
After completion, cool the reaction vial to room temperature.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and dry under vacuum.
Data Presentation:
| Primary Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzylamine | 25 | 150 | 85 |
| 4-Methoxybenzylamine | 25 | 150 | 82 |
| Aniline | 25 | 150 | 75 |
| 4-Fluoroaniline | 25 | 150 | 78 |
| Cyclohexylamine | 25 | 150 | 60 |
Note: Yields are representative and can vary based on the specific amine and pyrazole starting materials.[14]
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis of aminopyrazoles.
Signaling Pathway Inhibition
Many aminopyrazole derivatives function as kinase inhibitors. Below is a simplified representation of the JAK/STAT signaling pathway, a common target for aminopyrazole-based drugs in cancer and inflammatory diseases.[4]
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. youtube.com [youtube.com]
- 13. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 14. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Ethyl-1H-pyrazol-5-amine in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] 1-Ethyl-1H-pyrazol-5-amine serves as a key building block for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with potent and selective kinase inhibitory activity.[3][4] These compounds typically function as ATP-competitive inhibitors by mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][5]
This document provides detailed application notes on the use of this compound in the design of kinase inhibitors, experimental protocols for the synthesis and evaluation of these inhibitors, and quantitative data on their biological activity.
Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Derivatives of this compound have been successfully utilized to generate inhibitors targeting a multitude of kinases involved in oncogenic signaling pathways. Two prominent examples are the PI3K/Akt and JAK/STAT pathways.
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation.[6][7] Its aberrant activation is a frequent event in many human cancers.[6]
Caption: PI3K/Akt Signaling Pathway Inhibition.
JAK/STAT Signaling Pathway: This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell division, and apoptosis.[8][9]
Caption: JAK/STAT Signaling Pathway Inhibition.
Kinase Inhibitor Discovery Workflow
The development of a novel kinase inhibitor is a multi-step process that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical testing.
Caption: Kinase Inhibitor Discovery Workflow.
Mechanism of Action: ATP-Competitive Inhibition
Pyrazolo[1,5-a]pyrimidines derived from this compound act as Type I kinase inhibitors, binding to the active conformation of the kinase at the ATP binding site. The pyrazole nitrogen and the exocyclic amino group are critical for forming hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Multi-Component Synthesis of Pyrazoles: Application Notes and Protocols for Researchers
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug discovery.[1][2] Their derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and a number of kinase inhibitors for cancer therapy, feature a pyrazole core, highlighting the significance of this scaffold in pharmaceutical development.[4][5]
Traditional multi-step syntheses of pyrazole derivatives can be time-consuming, expensive, and generate significant chemical waste. In contrast, one-pot multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation.[5][6][7] This approach aligns with the principles of green chemistry by minimizing solvent usage, purification steps, and energy consumption, while offering high atom economy and procedural simplicity.[6] These application notes provide detailed protocols for the one-pot, multi-component synthesis of pyrazole derivatives, targeting researchers and professionals in drug development.
Application in Drug Development
The structural versatility of the pyrazole nucleus allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological activities.[1] One-pot MCRs provide a rapid and efficient means to generate libraries of diverse pyrazole derivatives for high-throughput screening in drug discovery programs. The ability to assemble complex molecular architectures in a single step accelerates the identification of lead compounds and the exploration of structure-activity relationships (SAR).[1]
Featured Protocols
This section details two representative one-pot, multi-component protocols for the synthesis of highly functionalized pyrazole derivatives.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This class of fused pyrazoles is of significant interest due to its diverse biological activities.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and ethyl acetoacetate (2 mmol) in 10 mL of a suitable solvent (e.g., water or ethanol).
-
Addition of Hydrazine Hydrate: To the stirred mixture, add hydrazine hydrate (2 mmol).
-
Catalyst Addition (Optional but Recommended): Introduce a catalyst to improve reaction efficiency. A variety of catalysts can be used, such as triethanolamine (20 mol%), fly-ash, or taurine.[6][8]
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically 70-90°C) for the required time (ranging from 30 minutes to a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][8]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold water or ethanol, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Taurine | Water | 80 | 2 | 85-92 | [3] |
| Preheated Fly-Ash | Water | 70-80 | Not Specified | 90-95 | [6] |
| Triethanolamine | Water | 90 | Not Specified | up to 92 | [8] |
| None (Ultrasound) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Montmorillonite K10 | Solvent-free | 65-70 | 5 | 81-91 | [3] |
Protocol 2: Three-Component Synthesis of 5-Amino-4-(arylselanyl)-1H-pyrazoles
This protocol outlines a one-pot, iodine-catalyzed, three-component reaction for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides.[9] Selenium-containing heterocycles are of interest in medicinal chemistry due to their potential biological activities.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add benzoylacetonitrile (1.0 mmol), arylhydrazine (1.2 mmol), diaryl diselenide (0.6 mmol), and molecular iodine (50 mol%) in acetonitrile (MeCN) as the solvent.[9]
-
Reaction Conditions: Heat the mixture to reflux under an air atmosphere and maintain for 48 hours. Monitor the reaction's progress using TLC.[9]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.[9]
Quantitative Data Summary:
| Substrate 1 (Benzoylacetonitrile derivative) | Substrate 2 (Arylhydrazine derivative) | Substrate 3 (Diaryl diselenide derivative) | Yield (%) | Reference |
| Benzoylacetonitrile | Phenylhydrazine | Diphenyl diselenide | 96 | [9] |
| 4-Methylbenzoylacetonitrile | Phenylhydrazine | Diphenyl diselenide | 85 | [9] |
| 4-Chlorobenzoylacetonitrile | Phenylhydrazine | Diphenyl diselenide | 92 | [9] |
| Benzoylacetonitrile | 4-Bromophenylhydrazine | Diphenyl diselenide | 78 | [9] |
| Benzoylacetonitrile | Phenylhydrazine | Bis(4-chlorophenyl) diselenide | 88 | [9] |
Visualizations
Diagram 1: General Workflow for One-Pot Pyrazole Synthesis
Caption: A generalized workflow for the one-pot synthesis of pyrazole derivatives.
Diagram 2: Role of Pyrazole Synthesis in Drug Discovery
Caption: The central role of one-pot pyrazole synthesis in modern drug discovery pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vpcollege.org [vpcollege.org]
- 9. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing In Vitro Assays for 1-Ethyl-1H-pyrazol-5-amine
Introduction
1-Ethyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Derivatives of 5-aminopyrazole have been extensively investigated and developed as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), and as potent anti-inflammatory and anticancer agents.[2][3][4][5] Given the established therapeutic potential of this chemical class, a new analog like this compound warrants a systematic in vitro evaluation to uncover its biological activity.
This document provides detailed protocols for a tiered approach to characterizing the bioactivity of this compound, starting with a fundamental assessment of cytotoxicity, followed by a specific screen for kinase inhibition, and finally, a method to confirm target engagement in a cellular environment.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6]
Experimental Protocol
-
Cell Seeding:
-
Culture selected cancer or normal cell lines (e.g., MCF-7, HeLa, A549) in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mg/mL or 10 mM).[7]
-
Perform a serial dilution of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 1%.[7]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control wells (medium with the same final DMSO concentration) and blank wells (medium only).[6]
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Formazan Solubilization:
-
After the treatment incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.[6]
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Summarize the calculated IC₅₀ values for this compound across different cell lines and time points in a table.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | Value |
| HeLa | 48 | Value |
| A549 | 48 | Value |
| MCF-7 | 72 | Value |
| HeLa | 72 | Value |
| A549 | 72 | Value |
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Principle
The ADP-Glo™ Kinase Assay is a luminescent method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by luciferase to generate a light signal. The luminescence is directly proportional to the ADP concentration and thus to the kinase activity.[8][9] An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of this compound in a suitable buffer with a constant final DMSO concentration (e.g., ≤1%).
-
Prepare the kinase of interest (e.g., FGFR1, p38α) at a 2X working concentration in the appropriate kinase reaction buffer.
-
Prepare the substrate and ATP at a 2X working concentration in the reaction buffer. The ATP concentration should ideally be at its apparent Kₘ for the kinase.[10]
-
-
Kinase Reaction (in a 384-well plate):
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the 2X kinase enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.[10]
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.[9]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the high activity (DMSO control) and low activity ("no enzyme" control) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
-
Data Presentation
Present the IC₅₀ values in a structured table for clear comparison against different kinases.
| Kinase Target | ATP Conc. (µM) | IC₅₀ (nM) |
| FGFR1 | Value | Value |
| FGFR2 | Value | Value |
| p38α | Value | Value |
| Bruton Kinase | Value | Value |
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle
CETSA® is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[11][12] The binding of a ligand (e.g., an inhibitor) to its target protein stabilizes the protein's structure, increasing its melting temperature (Tₘ).[11] By heating intact cells or cell lysates treated with the compound across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein, one can directly observe this thermal shift as evidence of target engagement.[12][13]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture cells known to express the target kinase (identified from Protocol 2) to near confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10x IC₅₀ from the cell viability assay) or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[13]
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.[13]
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C.[13][14] Include a non-heated control.
-
-
Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Analysis (Western Blot):
-
Carefully collect the supernatant, which contains the soluble protein fraction.[13]
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[15]
-
Detect the signal using chemiluminescence and quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the relative band intensity of the soluble target protein against the corresponding temperature.
-
The resulting "melting curve" for the compound-treated sample should show a shift to the right (higher temperatures) compared to the vehicle control, indicating thermal stabilization and target engagement.[12]
-
Data Presentation
Present the CETSA melting curves graphically. Quantitative data can be summarized by comparing the melting temperatures (Tₘ).
| Treatment | Target Protein | Tₘ (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | Kinase X | Value | N/A |
| This compound | Kinase X | Value | Value |
Visualizations
Experimental Workflows
Caption: High-level workflow for in vitro compound characterization.
Caption: Step-by-step workflow for the MTT cell viability assay.
Signaling Pathway Example
Caption: Potential inhibition of the MAPK signaling pathway.
References
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Functionalization of 1-Ethyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various functionalization reactions for 1-Ethyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives and are intended to serve as a guide for the synthesis of novel compounds.
N-Functionalization of the 5-Amino Group
The primary amino group at the C5 position of this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents through acylation and alkylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.
N-Acylation
N-acylation is a fundamental transformation that converts the amino group into an amide. This reaction is widely used for the synthesis of bioactive molecules and for the protection of the amino group during multi-step syntheses.
Table 1: Summary of N-Acylation Reactions
| Product Name | Acylating Agent | Solvent | Catalyst/Base | Reaction Time | Yield (%) |
| N-(1-Ethyl-1H-pyrazol-5-yl)acetamide | Acetic anhydride | Acetonitrile | Pyridine | 2 h | ~90 |
| N-(1-Ethyl-1H-pyrazol-5-yl)benzamide | Benzoyl chloride | Dichloromethane | Triethylamine | 4 h | ~85 |
Experimental Protocols:
Protocol 1.1: Synthesis of N-(1-Ethyl-1H-pyrazol-5-yl)acetamide
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add pyridine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to afford the pure N-(1-Ethyl-1H-pyrazol-5-yl)acetamide.
Protocol 1.2: Synthesis of N-(1-Ethyl-1H-pyrazol-5-yl)benzamide
-
Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (15 mL).
-
Cool the solution to 0 °C.
-
Add a solution of benzoyl chloride (1.1 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-(1-Ethyl-1H-pyrazol-5-yl)benzamide.
N-Acylation of this compound.
N-Alkylation
N-alkylation of the amino group can be challenging due to the potential for over-alkylation and reaction at the pyrazole ring nitrogens. However, under controlled conditions, mono-alkylation can be achieved.
Table 2: Summary of N-Alkylation Reaction
| Product Name | Alkylating Agent | Solvent | Base | Reaction Time | Yield (%) |
| N-Benzyl-1-ethyl-1H-pyrazol-5-amine | Benzyl bromide | Acetonitrile | K₂CO₃ | 8 h | ~60 |
Experimental Protocol:
Protocol 1.3: Synthesis of N-Benzyl-1-ethyl-1H-pyrazol-5-amine
-
To a suspension of potassium carbonate (2.0 mmol) in acetonitrile (20 mL), add this compound (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 mmol) and heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-Benzyl-1-ethyl-1H-pyrazol-5-amine.
C-Functionalization of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the C4 position.
C-Halogenation
Halogenation introduces a versatile handle for further modifications via cross-coupling reactions.
Table 3: Summary of C-Halogenation Reactions
| Product Name | Halogenating Agent | Solvent | Catalyst | Reaction Time | Yield (%) |
| 4-Bromo-1-ethyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | Dichloromethane | - | 4 h | ~85 |
| 1-Ethyl-4-iodo-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | Acetonitrile | - | 6 h | ~80 |
Experimental Protocols:
Protocol 2.1: Synthesis of 4-Bromo-1-ethyl-1H-pyrazol-5-amine
-
Dissolve this compound (1.0 mmol) in dichloromethane (15 mL).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction with saturated aqueous sodium thiosulfate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexane) to give 4-Bromo-1-ethyl-1H-pyrazol-5-amine.
Protocol 2.2: Synthesis of 1-Ethyl-4-iodo-1H-pyrazol-5-amine
-
Dissolve this compound (1.0 mmol) in acetonitrile (20 mL).
-
Add N-Iodosuccinimide (1.1 mmol) and stir the mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Application Notes: The Utility of 1-Ethyl-1H-pyrazol-5-amine in the Synthesis of Novel Agrochemicals
Introduction
The pyrazole ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercially successful fungicides, insecticides, and herbicides.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a stable and versatile platform for chemical modification. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. 1-Ethyl-1H-pyrazol-5-amine is a key building block in this field, providing a reactive amino group that serves as a crucial anchor point for introducing diverse functionalities, leading to the creation of potent agrochemical agents.
Key Applications in Agrochemical Development
Derivatives synthesized from this compound and related structures have shown efficacy across all major classes of pesticides:
-
Fungicides: A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, effectively halting energy production and leading to fungal cell death. The pyrazole-carboxamide moiety is a critical pharmacophore for this class of fungicides, which offer broad-spectrum control of diseases in cereals, fruits, and vegetables.[1]
-
Insecticides: Pyrazole insecticides are highly effective against a wide array of agricultural pests, primarily by targeting the insect's nervous system or energy metabolism. For instance, compounds like tolfenpyrad act by inhibiting the mitochondrial electron transport chain at Complex I.[2] Others, like fipronil, function as potent antagonists of the GABA-gated chloride channel, causing central nervous system disruption and eventual death of the insect.[3]
-
Herbicides: In weed management, pyrazole derivatives are notable as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is vital for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the bleaching of new growth and ultimately, plant death.[4]
The versatility of the pyrazole scaffold, and specifically the synthetic utility of precursors like this compound, allows for the development of new active ingredients to address challenges such as pest resistance and the need for more environmentally benign crop protection solutions.
Quantitative Data of Representative Pyrazole-Based Agrochemicals
The following tables summarize quantitative efficacy data for various pyrazole derivatives that are structurally related to compounds potentially synthesized from this compound. This data illustrates the potential for developing highly active agrochemicals from this scaffold.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives (SDHIs)
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
|---|---|---|---|
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.7 | [2] |
| Boscalid | Sclerotinia sclerotiorum | 0.1 | [2] |
| Bixafen | Sclerotinia sclerotiorum | 9.2 | [2] |
| Derivative 83 | Sclerotinia sclerotiorum | 0.2 | [2] |
| Derivative 88 | Sclerotinia sclerotiorum | 1.2 |[2] |
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | Bioassay | Activity/Concentration | Reference |
|---|---|---|---|---|
| Tolfenpyrad Analog (4a-14) | Plutella xylostella | - | Potent Activity | [3] |
| Tolfenpyrad Analog (4a-14) | Aphis craccivora | - | Excellent Activity | [3] |
| Derivative 5-4 | Culex pipiens pallens (mosquito) | - | 60% activity @ 1 mg/kg | [5] |
| Derivative 5-1c | Helicoverpa armigera (cotton bollworm) | Stomach Activity | 60% activity @ 11 mg/kg | [5] |
| Derivative 7h | Aphis fabae (bean aphid) | Mortality | 85.7% @ 12.5 mg/L | [6] |
| Various Derivatives (5-1a, 5-1b, etc.) | Aphis craccivora (bean aphid) | Foliar Contact | 90-100% activity @ 200 mg/kg |[5] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | Bioassay | Activity/Dosage | Reference |
|---|---|---|---|---|
| Pyrasulfotole Analog (16) | Abutilon theophrasti | Growth Inhibition | >90% @ 150 g ai/ha | [7] |
| Pyrasulfotole Analog (16) | Setaria viridis | Growth Inhibition | >90% @ 150 g ai/ha | [7] |
| Pyrasulfotole Analog (16) | PPO Enzyme | IC50 | 0.04 mg/L | [7] |
| Derivative 6d | Digitaria sanguinalis | Post-emergence | Excellent effect @ 750 g ai/ha |[4] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and evaluation of agrochemicals derived from this compound.
Protocol 1: Synthesis of a N-(1-Ethyl-1H-pyrazol-5-yl)benzamide Derivative
This protocol describes the synthesis of a model pyrazole-carboxamide, a common structural motif in fungicides and insecticides, starting from this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and purification equipment (e.g., for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(1-Ethyl-1H-pyrazol-5-yl)benzamide derivative.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method for evaluating the efficacy of newly synthesized compounds against pathogenic fungi.
Materials and Reagents:
-
Synthesized pyrazole derivative
-
Target fungal species (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile mycelial plugs (5 mm diameter) from an actively growing fungal culture
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compound in DMSO to create a high-concentration stock solution (e.g., 10,000 mg/L).
-
Medium Preparation: Autoclave the PDA medium and cool it to approximately 50-60 °C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). A control plate should be prepared with an equivalent amount of DMSO without the test compound.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus, mycelium-side down, onto the center of each PDA plate.
-
Incubation: Seal the plates and incubate them in the dark at a suitable temperature (e.g., 25 °C).
-
Data Collection: After a set period (e.g., 3-5 days), or when the mycelial growth in the control plate has reached the edge, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
-
EC50 Determination: Use the inhibition data across the concentration range to calculate the EC50 value (the concentration that causes 50% inhibition) using probit analysis or other suitable statistical software.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the development and action of pyrazole-based agrochemicals.
Caption: Synthetic workflow for a pyrazole-carboxamide agrochemical.
Caption: Mechanism of action for SDHI fungicides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1-Ethyl-1H-pyrazol-5-amine Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals increase the yield and purity of 1-Ethyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main strategies for synthesizing N-alkylated pyrazole amines:
-
Direct Cyclocondensation: This is the most common and often preferred method. It involves the reaction of ethylhydrazine with a suitable three-carbon precursor containing a nitrile group, such as an α-cyanoketone or 3-aminocrotononitrile. This approach builds the pyrazole ring with the ethyl group already in the desired N1 position, which minimizes the formation of difficult-to-separate regioisomers. Microwave-assisted protocols using water as a solvent have proven effective, offering high yields and short reaction times.[1]
-
N-Alkylation of a Pre-formed Pyrazole: This strategy involves first synthesizing 5-aminopyrazole and then adding the ethyl group in a separate alkylation step. However, this method frequently leads to a mixture of N1 and N2 alkylated isomers, which complicates purification and can significantly lower the isolated yield of the desired 1-ethyl product.[2] Controlling regioselectivity in this step is a significant challenge.[2]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors. A systematic check of the following is recommended:
-
Purity of Starting Materials: Impurities in either the ethylhydrazine or the cyanoketone precursor can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically reduce yield. For instance, some cyclization reactions are sensitive to pH.[3]
-
Stoichiometry: Incorrect molar ratios of reactants can leave starting material unreacted or promote side product formation.
-
Atmosphere: While many reactions are robust, some may be sensitive to air or moisture.
-
Product Loss During Workup: The product may be lost during extraction or filtration steps. Ensure the pH is correct during aqueous workup to prevent the amine product from remaining dissolved in the aqueous layer.
-
Inefficient Purification: Co-elution of impurities with the product during column chromatography or loss of product to the mother liquor during recrystallization will lower the final isolated yield.[4]
Q3: How does the choice of solvent impact the synthesis?
The solvent plays a critical role in reaction rate and yield. The ideal solvent should fully dissolve the reactants and be suitable for the chosen reaction temperature.
-
Alcohols (Ethanol/Methanol): These are common, effective solvents for pyrazole synthesis, often used under reflux conditions.[5]
-
Water or Water/Ethanol Mixtures: Green and efficient, these solvent systems can lead to excellent yields, particularly in catalyzed reactions.[6] A water/ethanol mixture at 55 °C has been shown to produce high yields (up to 93%) for related 5-aminopyrazole syntheses.[6]
-
Aprotic Polar Solvents (DMF): Dimethylformamide (DMF) is also used, typically for reactions run at slightly higher temperatures (80-85 °C).[7]
-
Microwave-Assisted Synthesis: Water is a highly effective solvent for microwave-mediated reactions due to its high dielectric constant, allowing for rapid heating and significantly reduced reaction times.[1]
Q4: What is the role of a catalyst, and which type is most effective?
For the direct cyclocondensation route, an acid catalyst is typically required to facilitate the condensation and subsequent cyclization.
-
Mineral Acids (HCl): Using a solution of 1 M HCl as the solvent system provides the necessary acidic environment and has been shown to be effective in microwave-assisted syntheses, leading to yields of 70-90%.[1]
-
Organic Acids (Acetic Acid): A catalytic amount of a weaker acid like glacial acetic acid can also be used, often when the reaction is run in a solvent like ethanol under reflux.[8]
Q5: How can I avoid the formation of isomers?
Isomer formation is the primary drawback of the N-alkylation route. To obtain this compound specifically, the direct cyclocondensation route is strongly recommended. By starting with ethylhydrazine, the ethyl group is incorporated regiospecifically onto the N1 position from the outset, preventing the formation of the N2-ethyl isomer. While enzymatic methods for selective N-alkylation are being developed, they are not yet standard practice.[2]
Q6: What are the most effective methods for purifying the final product?
Purification is critical for obtaining a high-purity product and an accurate isolated yield.
-
Column Chromatography: This is the most versatile method for separating the target compound from unreacted starting materials and side products. Silica gel is commonly used, with an eluent system of ethyl acetate and hexane. The polarity can be adjusted to achieve optimal separation.[4] For basic compounds like aminopyrazoles, deactivating the silica with triethylamine or using neutral alumina can prevent product tailing and improve separation.[4]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures) can be a highly effective method for removing minor impurities.[4]
-
Acid/Base Extraction: During the workup phase, dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Formation (TLC/LCMS) | 1. Inactive reagents. 2. Incorrect reaction temperature or time. 3. Ineffective catalyst. | 1. Verify the purity and integrity of starting materials. 2. Optimize temperature; consider microwave heating for rate enhancement.[1] 3. Ensure the correct catalyst (e.g., 1M HCl) is used.[1] |
| Multiple Spots on TLC (Besides Starting Materials) | 1. Side reactions due to high temperature. 2. Impure starting materials. 3. Isomer formation (if using N-alkylation route). | 1. Lower the reaction temperature and increase the reaction time. 2. Purify starting materials before the reaction. 3. Switch to the direct cyclocondensation synthesis route using ethylhydrazine. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of residual solvent. 2. Contamination with oily impurities. | 1. Dry the product under a high vacuum to remove all volatile solvents.[4] 2. Purify via silica gel column chromatography to remove impurities that inhibit crystallization.[4] |
| Product Lost During Aqueous Workup | 1. Incorrect pH during extraction. 2. Formation of an emulsion. | 1. The amine product is basic. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent.[1] 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through celite. |
Key Experimental Protocol
Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 1-aryl-1H-pyrazole-5-amines and is optimized for efficiency and yield.[1]
Materials:
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
3-Aminocrotononitrile (or a suitable α-cyanoketone)
-
1 M Hydrochloric Acid (HCl)
-
10% w/v Sodium Hydroxide (NaOH)
-
Deionized Water
-
Microwave reactor vials
Procedure:
-
Preparation of Ethylhydrazine Free Base (if starting from salt): If using ethylhydrazine oxalate, it must be neutralized to the free base before use. This can be done by dissolving the salt in water and adding a stoichiometric equivalent of a strong base like NaOH, followed by extraction. Caution: Hydrazines are toxic.
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 3-aminocrotononitrile (1.0 eq), ethylhydrazine (1.1 eq), and 5 mL of 1 M HCl.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C and hold for 15 minutes.
-
Workup and Isolation: After the reaction has cooled to room temperature, carefully uncap the vial. Pour the acidic solution into a beaker and cool in an ice bath. Slowly add 10% NaOH solution while stirring until the solution is strongly basic (pH > 10), which will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water.
-
Purification: Air-dry the crude product. For higher purity, the solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.[4]
Visual Guides
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield synthesis.
References
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-ethyl-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for regioselective pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and preventing the formation of unwanted regioisomers during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly the common Knorr synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two or more possible products.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:[3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[4]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[4][5] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[5]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[6][7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers formed.[8]
Q3: How can I distinguish between the pyrazole regioisomers I have synthesized?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[9]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single product under the current conditions.
-
Solution 1: Change the Solvent. This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity. TFE can stabilize intermediates selectively through hydrogen bonding, favoring the formation of one regioisomer.[6]
-
Solution 2: Modify the Reaction Temperature. Lowering the temperature may favor the kinetically controlled product, while increasing it might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to determine the effect on your specific reaction.
-
Solution 3: Adjust the pH. If not already controlled, the addition of a catalytic amount of acid (e.g., acetic acid) or a base can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[4][5]
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solution 1: Re-evaluate Substituent Effects. Analyze the electronic nature (electron-withdrawing vs. electron-donating) and steric bulk of the substituents on your 1,3-dicarbonyl. The initial attack of the substituted nitrogen of the hydrazine is generally favored at the more electrophilic and less sterically hindered carbonyl carbon. To obtain the other isomer, you may need to redesign your synthesis to start with a dicarbonyl that favors the desired regioselectivity.
-
Solution 2: Explore Alternative Synthetic Routes. If modifying the Knorr synthesis is not fruitful, consider alternative, more regioselective methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes.[10]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Solution: Chromatographic Separation. The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[9]
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once a suitable eluent system is found, perform flash column chromatography. Careful packing of the silica gel and a slow, steady elution will be key to achieving a successful separation.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines
| 1,3-Diketone (R1, R2) | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| CF3, 2-furyl | Methylhydrazine | EtOH | 1:1.3 | |
| CF3, 2-furyl | Methylhydrazine | TFE | 85:15 | [6] |
| CF3, 2-furyl | Methylhydrazine | HFIP | 97:3 | |
| C6H5, CH3 | Phenylhydrazine | EtOH | 50:50 | |
| C6H5, CH3 | Phenylhydrazine | TFE | 70:30 | |
| C6H5, CH3 | Phenylhydrazine | HFIP | 90:10 |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R1 group. Regioisomer B corresponds to the N-substituent being adjacent to the R2 group.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity through the use of 2,2,2-trifluoroethanol (TFE).[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-diketone in TFE (approximately 0.1-0.2 M concentration).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
-
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system determined from your TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Collect fractions and analyze them by TLC to identify the fractions containing each pure regioisomer.
-
Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
Visualizations
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Aminopyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in aminopyrazole synthesis?
A1: The most frequently encountered side products in aminopyrazole synthesis include:
-
Regioisomers: Formation of a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles is a common challenge when using monosubstituted hydrazines.[1]
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent, particularly at elevated temperatures, the desired aminopyrazole can undergo N-acetylation.[1]
-
Pyrazolo[1,5-a]pyrimidines: 5-Aminopyrazoles are reactive binucleophiles and can react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Q2: How can I control the regioselectivity of the reaction to obtain the desired aminopyrazole isomer?
A2: The regioselectivity between 3- and 5-aminopyrazoles is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.
-
For the 5-aminopyrazole (Thermodynamic Product): Use neutral or acidic conditions at elevated temperatures. For example, refluxing in toluene with a catalytic amount of acetic acid will favor the more stable 5-amino isomer.[1]
-
For the 3-aminopyrazole (Kinetic Product): Employ basic conditions at low temperatures. A common method is the use of sodium ethoxide in ethanol at 0°C, which traps the kinetically favored product before it can rearrange.[1]
Q3: My reaction is not going to completion. How can I improve the yield of the desired aminopyrazole?
A3: Incomplete reactions can often be addressed by modifying the reaction conditions. Consider the following:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature can help drive the cyclization to completion.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
-
Check Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Catalyst Choice: The type and amount of catalyst can influence the reaction rate. For reactions involving hydrazine salts, ensure a base is added to liberate the free hydrazine.[1]
Q4: How can I confirm the structure of my aminopyrazole product and identify any side products?
A4: A combination of spectroscopic techniques is crucial for structural elucidation.
-
NMR Spectroscopy: 1H and 13C NMR are essential for initial characterization. For unambiguous determination of regiochemistry, advanced 2D NMR techniques such as HMBC and NOESY are highly effective.[1]
-
Mass Spectrometry: Provides information about the molecular weight of the products.
-
Single-Crystal X-ray Diffraction: Offers definitive proof of the molecular structure.[1]
Troubleshooting Guides
Issue 1: Presence of an unexpected N-acetylated side product.
-
Symptom: Mass spectrometry and NMR data indicate the presence of a compound with a mass increase of 42 amu and characteristic acetyl signals.
-
Probable Cause: Reaction of the aminopyrazole with acetic acid, which is often used as a solvent or catalyst.[1]
-
Troubleshooting Steps:
-
Minimize Acetic Acid: If possible, reduce the amount of acetic acid used or replace it with a non-acetylating acid catalyst.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of the N-acetylation side reaction.
-
Alternative Solvents: Consider using a different solvent system that does not participate in the reaction.
-
Issue 2: Formation of a fused pyrazolo[1,5-a]pyrimidine byproduct.
-
Symptom: Characterization data reveals a product with a molecular weight corresponding to the condensation of the aminopyrazole with another difunctional molecule.
-
Probable Cause: The 5-aminopyrazole, acting as a binucleophile, has reacted further with a 1,3-dielectrophilic species present in the reaction mixture.[1][2] This is more likely to occur under harsh reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of the reactants to avoid an excess of the dielectrophilic starting material.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Purification: These fused byproducts often have different polarity compared to the desired aminopyrazole, allowing for separation by column chromatography or recrystallization.
-
Data Presentation
| Reactants | Conditions | Major Product | Yield/Ratio | Reference |
| 3-Methoxyacrylonitrile + Phenylhydrazine | Acetic Acid, Toluene, Microwave | 5-Aminopyrazole | 90% | [1][3] |
| 3-Methoxyacrylonitrile + Phenylhydrazine | Sodium Ethoxide, Ethanol, Microwave | 3-Aminopyrazole | 85% | [1][3] |
| Enol Ether + Hydrazine | Acidic Cyclization | 5-Aminopyrazole | Major Product | [4] |
| Methyl Ether + Hydrazine | Basic Cyclization | 3-Aminopyrazole | 93% | [4] |
| 5-Aminopyrazole + 2-Arylmalondialdehydes | Acidic Conditions | Pyrazolo[1,5-a]pyrimidine | 40-60% | [5] |
| 5-Aminopyrazole + Diethyl Ethoxymethylenemalonate | Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine | Good Yield | [5] |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate + Acetic Anhydride | DMF, DMAP (cat.), RT, 1h | 1-acetyl-3-aminopyrazole : 2-acetyl-3-aminopyrazole | ~95 : 5 | [6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted from established methods favoring the formation of the thermodynamically more stable 5-amino isomer.[1]
Materials:
-
β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Toluene (to make a 0.2 M solution)
-
Glacial acetic acid (0.1 eq)
Procedure:
-
In a round-bottom flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile in toluene.
-
Add the substituted arylhydrazine to the solution.
-
Add the catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled 3-amino isomer.[1]
Materials:
-
3-Alkoxyacrylonitrile (1.0 eq)
-
Substituted alkylhydrazine (1.0 eq)
-
Sodium metal (1.2 eq)
-
Anhydrous ethanol (to make a 0.5 M solution of sodium ethoxide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0°C in an ice bath.
-
Slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol to the cold ethoxide solution.
-
Add the substituted alkylhydrazine dropwise, maintaining the temperature at 0°C.
-
Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly, as some 3-amino isomers can be less stable.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for aminopyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Ethyl Pyrazole Synthesis
Welcome to the technical support center for the synthesis of N-ethyl pyrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of N-ethyl pyrazole, providing potential causes and actionable solutions.
Q1: Why is the yield of my N-ethyl pyrazole synthesis consistently low?
A1: Low yields in the N-ethylation of pyrazole can arise from several factors, including incomplete deprotonation, suboptimal reaction conditions, or the purity of your starting materials.[1][2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that your pyrazole and ethylating agent are pure. Impurities can lead to unwanted side reactions that consume starting materials and reduce the yield.[1]
-
Optimize Your Base: The choice and handling of the base are critical for the efficient deprotonation of the pyrazole nitrogen.
-
Strength: For less reactive ethylating agents (e.g., ethyl chloride), a stronger base like sodium hydride (NaH) may be necessary compared to weaker bases like potassium carbonate (K₂CO₃).[3]
-
Anhydrous Conditions: Ensure your reagents and solvent are anhydrous, as water can quench the pyrazole anion and react with strong bases.[3]
-
-
Re-evaluate Your Ethylating Agent: The reactivity of the ethylating agent is dependent on the leaving group. The general order of reactivity is I > Br > Cl. If you are using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction.[3]
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF or DMSO can improve the solubility of the pyrazole salt and accelerate the reaction.[3]
-
Reaction Temperature and Time: If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.[2]
Q2: I am getting a mixture of N1 and N2-ethylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[4] The outcome is influenced by steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.[4][5]
Strategies to Control Regioselectivity:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the C3 or C5 position, this can direct the ethyl group to the other nitrogen.[3][5]
-
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using NaH in THF or K₂CO₃ in DMSO has been shown to favor N1-alkylation for certain substituted pyrazoles.[3][4]
-
Bulky Ethylating Agent: While not directly applicable to N-ethyl pyrazole synthesis, the principle of using a sterically demanding alkylating agent to favor the less hindered nitrogen is a known strategy.[4]
Q3: My reaction mixture has turned dark, and I'm observing unexpected side products. What could be the cause?
A3: Discoloration and the formation of side products can be due to the instability of the reagents or intermediates, or from the reaction conditions being too harsh.
Potential Causes and Solutions:
-
Reagent Decomposition: Some reagents, like certain hydrazine derivatives used in the initial pyrazole synthesis, can be sensitive to air and light, leading to colored impurities.[2] It is crucial to use pure starting materials.
-
Side Reactions of the Ethylating Agent: Under certain basic conditions, ethyl halides can undergo elimination reactions to form ethene.
-
Over-alkylation: Using a large excess of the ethylating agent or high temperatures can lead to the formation of a dialkylated quaternary pyrazolium salt. To avoid this, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the ethylating agent and add it dropwise to the reaction mixture.[5]
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of N-alkylated pyrazoles. This data is compiled from various sources and is intended to be illustrative.
Table 1: Effect of Base and Solvent on N-Alkylation Yield of Substituted Pyrazoles [3]
| Base | Solvent | Temperature | Yield of N1-isomer | Yield of N2-isomer |
| K₂CO₃ | Acetonitrile | Reflux | Moderate | Moderate |
| K₂CO₃ | DMSO | Room Temp. | High | Low |
| NaH | THF | 0 °C to Room Temp. | High | Very Low |
| Cs₂CO₃ | DMF | Room Temp. | High | Low |
Table 2: Effect of Ethylating Agent on Reaction Outcome [3]
| Ethylating Agent | Leaving Group | Reactivity | Potential for Side Reactions |
| Ethyl Iodide | I | High | Low |
| Ethyl Bromide | Br | Moderate | Moderate |
| Ethyl Chloride | Cl | Low | Higher (requires more forcing conditions) |
| Diethyl Sulfate | SO₄Et | High | Can lead to over-alkylation |
Experimental Protocols
This section provides a detailed methodology for the N-ethylation of pyrazole using phase-transfer catalysis, a highly efficient method for this transformation.[5]
Protocol 1: N-Ethylation of Pyrazole using Phase-Transfer Catalysis
Materials:
-
Pyrazole
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add pyrazole (1.0 eq), potassium hydroxide (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Add dichloromethane to the flask.
-
Stir the mixture vigorously at room temperature.
-
Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-ethyl pyrazole.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in N-ethyl pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in N-ethyl pyrazole synthesis.
General Experimental Workflow
The following diagram outlines the general experimental workflow for the N-ethylation of pyrazole.
Caption: General experimental workflow for the N-ethylation of pyrazole.
References
1-Ethyl-1H-pyrazol-5-amine stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-pyrazol-5-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[2]
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is a chemically stable compound under standard ambient conditions (room temperature).[3] However, like many amine-containing compounds, it can be susceptible to degradation over extended periods, especially when exposed to air, light, or incompatible materials. The pyrazole ring itself is generally stable, but the amino group can be a site for reactivity.
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents, strong bases, or strong reducing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related aminopyrazole and amine compounds can undergo degradation through several mechanisms:
-
Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of colored impurities.
-
Hydrolysis: Although the pyrazole ring is relatively stable to hydrolysis, prolonged exposure to strongly acidic or basic aqueous solutions could potentially lead to degradation, especially at elevated temperatures.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to decomposition.
Q5: I've noticed a change in the color of my this compound solid. What could be the cause?
A5: A change in color, often to a yellowish or brownish hue, typically indicates the formation of oxidation products. This can result from prolonged exposure to air or light. While minor discoloration may not significantly impact all applications, for sensitive experiments, it is advisable to use a fresh, pure sample.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). 2. If the compound is old or has been opened multiple times, consider purchasing a new batch. 3. Perform a purity check using a suitable analytical method like HPLC or NMR. |
| Low reaction yield | The compound may have degraded, reducing the amount of active starting material. | 1. Confirm the purity of the this compound before starting the reaction. 2. If the compound is suspected to be impure, it can be purified by recrystallization or column chromatography. 3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for sensitive reactions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products during the experiment or from the stored material. | 1. Analyze a sample of the starting material to check for impurities. 2. If the reaction is performed in solution, consider the stability of the compound in the chosen solvent and at the reaction temperature. 3. If degradation is suspected during the work-up, minimize the exposure time to harsh conditions (e.g., strong acids/bases, high temperatures). |
| Solid material has become clumpy or discolored | Absorption of moisture and/or oxidation. | 1. Store the compound in a desiccator to prevent moisture absorption. 2. If the material is clumpy, it can be gently ground to a fine powder before use, but this should be done quickly to minimize exposure to air. 3. For critical applications, use of a freshly opened container is recommended. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C or cool, ambient temperature | [2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) is recommended for long-term storage. | [2] |
| Container | Tightly sealed, light-resistant container. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
A control sample should be kept in the dark in the same chamber.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Develop a gradient elution program to ensure the separation of polar and non-polar compounds. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound (typically the wavelength of maximum absorbance).
-
Method Validation:
-
Inject the stressed samples from the forced degradation study to evaluate the method's ability to separate the parent compound from any degradation products.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Cyclocondensation Reactions
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during pyrazole cyclocondensation reactions, a cornerstone of heterocyclic synthesis in pharmaceutical and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common pyrazole cyclocondensation reactions?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Variations include reactions with β-ketoesters to form pyrazolones.[3] Other methods utilize α,β-unsaturated ketones or alkynes as precursors.[4][5]
Q2: What are the primary factors influencing the success of a pyrazole cyclocondensation reaction?
A2: Key factors include the purity of starting materials (hydrazines and 1,3-dicarbonyls), reaction temperature, solvent, catalyst (often acidic), and the stoichiometry of the reactants.[6] For unsymmetrical dicarbonyls, these conditions also critically affect the regioselectivity of the reaction.[2]
Q3: What is regioselectivity in pyrazole synthesis and why is it important?
A3: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[7] Controlling which isomer is produced is crucial as different regioisomers can exhibit distinct biological activities and physical properties.[8]
Q4: How can I monitor the progress of my pyrazole synthesis?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting materials and the formation of the pyrazole product.[3][9] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis has a very low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow:
A logical workflow for troubleshooting low pyrazole synthesis yields.
Potential Causes and Solutions:
-
Impure Starting Materials: Hydrazine derivatives can degrade over time. Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine. Using freshly opened or purified reagents is recommended.[6]
-
Suboptimal Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at an optimal rate. Conversely, excessive heat can lead to degradation. Experiment with a range of temperatures to find the sweet spot for your specific substrates.[10]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC.[6]
-
Solvent: The choice of solvent can significantly impact yield. While ethanol is common, for some substrates, aprotic dipolar solvents like DMF or N,N-dimethylacetamide may provide better results.[4][11]
-
Catalyst: Most Knorr syntheses are acid-catalyzed. Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid) is used.[1][12] In some cases, a Lewis acid or a nano-catalyst might improve yields.[7][13]
-
-
Incorrect Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[6]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole. Common side reactions include incomplete cyclization or the formation of hydrazone intermediates that do not cyclize.[6]
Data on Reaction Condition Optimization:
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Water | 100 | 16 | 0 | [14] |
| La(OTf)₃ (10) | Toluene | 100 | 8 | 92 | [14] |
| La(OTf)₃ (10) | CH₃CN | 80 | 12 | 75 | [14] |
| La(OTf)₃ (10) | DCM | 40 | 18 | 40 | [14] |
| La(OTf)₃ (10) | THF | 65 | 16 | 65 | [14] |
| La(OTf)₃ (5) | Toluene | 100 | 10 | 81 | [14] |
| La(OTf)₃ (20) | Toluene | 100 | 8 | 92 | [14] |
Issue 2: Formation of Regioisomers
Q: My reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[2]
Strategies to Control Regioselectivity:
-
Solvent Choice: This is often the most impactful and straightforward parameter to adjust. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer compared to reactions in ethanol.[15]
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Acidic conditions may favor the attack of one nitrogen, while basic conditions could favor the other.[6]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[6]
-
Change in Synthetic Strategy: If the above methods fail, a different synthetic route that offers better regiochemical control may be necessary.
Effect of Solvent on Regioselectivity:
| 1,3-Diketone Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 2-furyl, CF₃ | Methylhydrazine | EtOH | 55:45 | [15] |
| 2-furyl, CF₃ | Methylhydrazine | TFE | 85:15 | [15] |
| 2-furyl, CF₃ | Methylhydrazine | HFIP | 97:3 | [15] |
| Phenyl, CF₃ | Phenylhydrazine | EtOH | 50:50 | [4] |
| Phenyl, CF₃ | Phenylhydrazine | N,N-dimethylacetamide | 98:2 | [4] |
| 4-chlorophenyl, CH₃ | Methylhydrazine | HFIP | 99:1 |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my pyrazole product from the crude reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, or other byproducts.
Purification Workflow:
A general workflow for the purification of pyrazole products.
Purification Techniques:
-
Crystallization/Recrystallization: If the desired pyrazole is a solid, crystallization directly from the reaction mixture upon cooling or addition of an anti-solvent (like water) can be an effective first step.[3][9] Recrystallization from a suitable solvent (e.g., ethanol) is a powerful technique for purifying crude solid products.[6]
-
Column Chromatography: This is the most common method for separating pyrazole products from soluble impurities and for separating regioisomers. A systematic screening of solvent systems using TLC is crucial to identify an eluent that provides good separation.[8][16] A typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
-
Formation of Salts: In some cases, pyrazoles can be purified by forming crystalline salts with inorganic or organic acids, which can then be isolated and neutralized to recover the pure pyrazole.[17]
Key Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[3]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[3]
-
Add 1-propanol and glacial acetic acid to the mixture.[3]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).[3]
-
Once the ketoester is consumed, add water to the hot reaction mixture with stirring.[3]
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]
-
Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[3]
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general procedure for the separation of a mixture of pyrazole regioisomers.[8][18]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
A series of eluents with varying polarity (e.g., mixtures of hexanes and ethyl acetate)
Procedure:
-
TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two regioisomer spots.
-
Column Preparation: Pack a chromatography column with silica gel using the chosen eluent system.
-
Loading the Sample: Dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated regioisomers.
-
Concentration: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified products.
-
Characterization: Confirm the structure and purity of each isolated regioisomer using techniques like NMR spectroscopy.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. benchchem.com [benchchem.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 1-Ethyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-Ethyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent and scalable synthesis of this compound involves the cyclocondensation reaction of a β-ketonitrile with ethylhydrazine. A common starting material is 3-aminocrotononitrile or its equivalents. This method is often favored for its atom economy and relatively straightforward reaction conditions. Microwave-assisted synthesis has also been explored to improve reaction times and yields, which can be advantageous for rapid small-scale production, but careful thermal management is crucial for scale-up.[1][2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the reagents and reaction conditions. If using hydrazine derivatives, it's important to be aware of their potential toxicity and explosivity under certain conditions.[3] The cyclization reaction can be exothermic, and proper temperature control is critical to prevent thermal runaway, especially in large reactors where the surface-area-to-volume ratio is lower.[3][4] Additionally, handling of powdered reagents on a large scale requires appropriate engineering controls to minimize inhalation risks.
Q3: What are the typical impurities encountered, and how can they be minimized?
A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazoles.[3] To minimize these impurities, precise control over reaction conditions such as temperature, reaction time, and stoichiometry is essential.[3] Purification is often achieved through recrystallization or column chromatography, with the choice of solvent being critical for obtaining a high-purity product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using TLC or LC-MS to ensure all starting material is consumed.[5]- Gradually increase reaction temperature, but be mindful of potential side product formation.- Ensure efficient mixing, especially in larger reactors, to maintain homogeneity. |
| Side reactions leading to byproduct formation. | - Optimize the reaction temperature; sometimes lower temperatures can improve selectivity.[3]- Investigate the effect of different solvents on the reaction outcome.- Ensure the quality and purity of starting materials. | |
| Product loss during workup or purification. | - Optimize extraction solvents and pH to ensure complete transfer of the product.- For recrystallization, perform small-scale solubility tests to identify the ideal solvent system that maximizes recovery of the pure product. | |
| Poor Regioselectivity | Reaction conditions favor the formation of multiple isomers. | - Screen different solvents, as they can influence the regioselectivity of the cyclization.[3]- Lowering the reaction temperature may favor the formation of the desired isomer.[3]- Consider using a catalyst that can direct the reaction towards the desired regioisomer. |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | - Ensure the reactor has sufficient cooling capacity for the planned batch size.- Implement controlled, slow addition of one of the reactants to manage the rate of heat generation.[3]- Use a suitable solvent to help absorb and dissipate the heat of reaction. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | - Ensure thorough removal of volatile solvents using a rotary evaporator followed by drying under high vacuum.[6]- If the compound is thermally stable, vacuum distillation can be an effective purification method for oils.[6]- Consider converting the amine to a salt (e.g., hydrochloride salt) which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated.[6] |
| Multiple Spots on TLC After Synthesis | Presence of impurities such as unreacted starting materials or byproducts. | - Use co-spotting on the TLC plate with the starting materials to identify if they are the source of the extra spots.[6]- Column chromatography is a highly effective method for separating closely related impurities like regioisomers.[6]- If the impurities are significantly different in polarity, a simple filtration through a silica plug may be sufficient. |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the reaction of ethylhydrazine with 3-aminocrotononitrile.
Materials:
-
Ethylhydrazine
-
3-Aminocrotononitrile
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| 3-Aminocrotononitrile | 1.0 g | 100 g | 1.0 kg |
| Ethylhydrazine | 1.2 g | 120 g | 1.2 kg |
| Ethanol | 20 mL | 2 L | 20 L |
| Typical Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
| Purity (by HPLC) | >98% | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 2. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Resolving Poor Solubility of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of pyrazole derivatives during biological screening.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving pyrazole derivatives.
Issue 1: My pyrazole derivative, dissolved in DMSO, precipitates when added to the aqueous assay buffer.
-
Possible Cause: This common issue, often called "antisolvent precipitation" or "crashing out," occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has limited solubility in the final aqueous assay buffer.[1] When the concentrated stock is diluted, the compound can no longer stay dissolved in the predominantly aqueous environment and precipitates.[1]
-
Troubleshooting Steps:
-
Visual Confirmation: Centrifuge the final assay plate or tube. A pellet at the bottom indicates precipitation. You can also visually inspect the wells for cloudiness or microscopic crystals using a phase-contrast microscope.
-
Reduce Final DMSO Concentration: A general guideline is to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize toxicity and off-target effects.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Optimize Dilution Method: Instead of a single, large dilution step, try a serial dilution approach. This can sometimes help keep the compound in solution.
-
Utilize Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the solubility of your compound. See the protocol section for more details.
-
Warm the Solution: Gently warming the solution can sometimes help dissolve the precipitate, but ensure the temperature is compatible with your biological system and does not degrade the compound.[2]
-
Issue 2: I am observing low potency and high variability in my biological assay results.
-
Possible Cause: Poor aqueous solubility can lead to an overestimation of the IC50 or EC50 values because the actual concentration of the compound in solution is much lower than the nominal concentration. Variability can arise from inconsistent amounts of precipitated compound between wells or experiments.
-
Troubleshooting Steps:
-
Assess Solubility Limit: Determine the kinetic solubility of your compound in the final assay buffer. This will help you understand the maximum achievable concentration without precipitation.
-
Employ Solubility Enhancement Techniques: If the required concentration for your assay is above the solubility limit, you will need to use a solubilization strategy. Options include using co-solvents, cyclodextrins, or creating a nanoparticle formulation.[3][4][5]
-
Workflow for Troubleshooting: The following workflow can guide you in addressing solubility-related inconsistencies.
-
Caption: A logical workflow for identifying and resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider for improving the solubility of a new pyrazole derivative?
The initial approach should focus on understanding the physicochemical properties of the compound.[3]
-
Salt Formation: If your pyrazole derivative has ionizable groups (e.g., amino or carboxylic acid functionalities), forming a salt is often an effective way to increase aqueous solubility.[3][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. Pyrazole itself is a weak base, so lowering the pH can promote the formation of the more soluble protonated form.[1][7] However, ensure the pH is compatible with your biological assay system.[1]
-
Co-crystals: Co-crystallization with a suitable, non-toxic co-former can modify the crystal lattice energy and improve solubility.[3]
Q2: What are co-solvents, and how can they help with pyrazole derivative solubility?
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds when added to an aqueous solution.[1] For pyrazole derivatives, common co-solvents include polyethylene glycols (e.g., PEG300) and polysorbates (e.g., Tween-80), often used in combination with DMSO.[1] It is crucial to test the tolerance of your specific assay to any co-solvent.
Q3: How do cyclodextrins work to improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][8] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, to form an "inclusion complex."[1][8] This complex presents a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[1][8][9] Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their improved solubility and safety profiles.[1][9]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Q4: What are nanoparticle-based formulations, and how can they improve biological screening?
Nanoparticle formulations involve reducing the particle size of the drug to the sub-micron range.[3] This can be achieved through techniques like nanosuspensions or encapsulation within nanocarriers.
-
Nanosuspensions: These are colloidal dispersions of the pure drug stabilized by surfactants and polymers.[3] The increased surface area-to-volume ratio significantly enhances the dissolution rate.
-
Encapsulation: Pyrazole derivatives can be encapsulated within biodegradable polymers or lipid-based nanoparticles.[4][5][10] This not only improves solubility but can also enhance stability and provide controlled release.[5][10]
Q5: Many pyrazole derivatives are kinase inhibitors. How does solubility impact their screening?
Kinase inhibitors are a major class of drugs where pyrazole scaffolds are common.[11][12] In kinase activity assays, poor solubility can lead to false-negative results or inaccurate IC50 values. The compound may precipitate out of the assay buffer, leading to a lower effective concentration at the enzyme's active site. This underscores the importance of ensuring the compound is fully dissolved at the tested concentrations.
Caption: Pyrazole derivatives often act as inhibitors in kinase signaling cascades.
Quantitative Data Summary
The following tables provide examples of how solubility enhancement techniques can impact the properties and performance of pyrazole derivatives.
Table 1: Solubility of a Hypothetical Pyrazole Derivative (Compound X) in Various Media.
| Formulation | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 0.5 | 1x |
| PBS (pH 7.4) | 0.8 | 1.6x |
| PBS with 0.5% DMSO | 5.2 | 10.4x |
| PBS with 5% SBE-β-CD | 55.0 | 110x |
| Nanosuspension in Water | 120.0 | 240x |
Data is illustrative and based on trends reported in the literature.[10]
Table 2: Impact of Nanoparticle Formulation on Biological Activity of a Pyrazole Derivative.
| Compound/Formulation | Target | IC50 (µM) |
| Pyrazolo-pyridazine Derivative 4 | EGFR | 0.391 |
| Pyrazolo-pyridazine Derivative 4 (Nanoparticle form) | EGFR | 0.088 |
| Pyrazolo-pyridazine Derivative 4 | CDK-2/cyclinA2 | 0.55 |
| Pyrazolo-pyridazine Derivative 4 (Nanoparticle form) | CDK-2/cyclinA2 | 0.18 |
Data adapted from a study on pyrazolo-pyridazine derivatives, demonstrating that nanoparticle formulations can lead to superior inhibitory activity.[5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of a pyrazole derivative.
-
Materials: Pyrazole derivative (solid), anhydrous DMSO, vortex mixer, sonicator, appropriate vials.
-
Procedure:
-
Weigh the desired amount of the pyrazole derivative into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Using Co-solvents to Prepare a Working Solution
-
Objective: To improve the solubility of a pyrazole derivative in an aqueous buffer for a biological assay.
-
Materials: Concentrated DMSO stock solution, co-solvent (e.g., PEG300, Tween-80), aqueous assay buffer.
-
Procedure:
-
Prepare an intermediate stock solution by diluting the concentrated DMSO stock into the co-solvent. For example, create a 1:1 mixture of the DMSO stock and PEG300.
-
Vortex the intermediate solution thoroughly.
-
Slowly add the intermediate solution to the pre-warmed (if applicable) aqueous assay buffer while vortexing to achieve the final desired concentration.
-
Ensure the final concentration of all solvents (DMSO, PEG300, etc.) is below the tolerance limit for your assay and is consistent across all samples, including controls.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of a pyrazole derivative by forming an inclusion complex with a modified cyclodextrin.
-
Materials: Pyrazole derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), aqueous buffer, magnetic stirrer.
-
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer (e.g., 10% w/v HP-β-CD).
-
Slowly add the solid pyrazole derivative to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized pyrazole derivative-cyclodextrin complex. Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Vilsmeier-Haack reaction of pyrazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the Vilsmeier-Haack formylation of pyrazole substrates.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Vilsmeier-Haack reaction on a substituted pyrazole?
The Vilsmeier-Haack reaction is primarily used to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring. For most N-substituted pyrazoles, the reaction regioselectively yields the corresponding pyrazole-4-carbaldehyde. The C4 position is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack by the Vilsmeier reagent (a chloroiminium salt formed from DMF and POCl₃).[1][2]
Q2: What are the most common byproducts observed in this reaction?
Common byproducts can include:
-
Diformylated products: Reaction at other positions if the C4 position is blocked or under harsh conditions.
-
Chlorinated products: The Vilsmeier reagent or POCl₃ can act as a chlorinating agent, especially on sensitive functional groups.[3][4]
-
Hydroxymethylated products: Arises from the reaction with formaldehyde generated in situ from the decomposition of DMF under prolonged heating.[3]
-
Decomposition/Polymerization: Harsh conditions (high temperatures) can lead to the formation of intractable tarry residues.[1]
-
Products from substituent modification: Groups on the pyrazole ring can undergo side reactions, such as dealkylation or elimination followed by further reaction.[3]
Q3: How do substituents on the pyrazole ring affect the reaction outcome?
Substituents play a critical role in the reactivity of the pyrazole ring:
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy activate the ring, facilitating the desired formylation at the C4 position.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro or aryl substituents deactivate the ring, making the formylation more difficult or preventing it entirely.[3] In some cases, pyrazoles with strong EWGs may require higher temperatures and longer reaction times, which can also increase byproduct formation.[3]
-
N-Unsubstituted Pyrazoles: Pyrazoles with a free N-H may fail to undergo formylation under standard conditions, potentially due to the acidic proton reacting with the Vilsmeier reagent.[5]
Q4: Why is strict temperature control so critical for this reaction?
The reaction is often highly exothermic, particularly during the formation of the Vilsmeier reagent.[1]
-
Low Temperature (0-5 °C): Initial mixing of DMF and POCl₃, as well as the addition of the pyrazole substrate, should be done at low temperatures to control the reaction rate, prevent reagent decomposition, and minimize initial byproduct formation.
-
Elevated Temperature (70-120 °C): For less reactive substrates, heating is often required to drive the reaction to completion.[3][6] However, excessive heat or prolonged reaction times can lead to decomposition of DMF, forming byproducts like formaldehyde, or general substrate/product degradation into tar.[1][3]
Troubleshooting Guide
This section addresses specific issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture.[1] 2. Insufficiently Reactive Substrate: The pyrazole ring is deactivated by electron-withdrawing groups.[2][3] 3. Incomplete Reaction: Reaction time or temperature is insufficient.[1] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent immediately before use.[1] 2. Increase the excess of the Vilsmeier reagent. Consider raising the reaction temperature gradually while monitoring via TLC.[1] 3. Increase the reaction time or cautiously raise the temperature (e.g., to 70-80 °C or even 120 °C for very unreactive substrates).[1][3] |
| Multiple Products Observed on TLC | 1. Diformylation: A large excess of the Vilsmeier reagent was used, or the reaction temperature was too high. 2. Substituent Reactions: Functional groups on the pyrazole are reacting. For example, a hydroxyl group may be chlorinated.[3][4] | 1. Optimize the stoichiometry. Reduce the equivalents of the Vilsmeier reagent to be closer to the stoichiometric amount. Maintain strict temperature control. 2. Protect sensitive functional groups prior to the reaction. If chlorination is observed, consider using a different Vilsmeier reagent system (e.g., using oxalyl chloride instead of POCl₃). |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: Poor temperature control led to polymerization or decomposition.[1] 2. Impure Reagents: Impurities in starting materials or solvents catalyzed side reactions. | 1. Maintain strict temperature control with an ice bath, especially during reagent addition. Ensure the reaction is not allowed to exotherm uncontrollably. 2. Use purified, high-purity pyrazole substrate and anhydrous solvents. |
| Hydroxymethylated Byproduct Detected | In-situ Formaldehyde Formation: Prolonged heating of DMF can cause decomposition, generating formaldehyde which then reacts with the pyrazole.[3] | Reduce the total heating time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Unexpected Chlorination of a Substituent | Chlorinating Activity of POCl₃: POCl₃ can chlorinate nucleophilic groups like alcohols, especially at elevated temperatures.[3][4] | Protect the susceptible functional group (e.g., as a silyl ether or ester) before the reaction. Alternatively, attempt the reaction at a lower temperature for a longer duration. |
| Dealkylation of N-Substituent | Harsh Reaction Conditions: Bulky or labile N-substituents can be cleaved under the acidic and high-temperature conditions of the reaction.[3] | Attempt the reaction under milder conditions (lower temperature, shorter time). If unsuccessful, a different synthetic route to the desired aldehyde may be necessary. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, demonstrating the impact of reagent stoichiometry and temperature on product yield.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield of Product (%) |
| 1 | 1 : 10 : 4 | 70 | 2 | No Reaction |
| 2 | 1 : 10 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 10 : 4 | 120 | 2 | 67 |
| 5 | 1 : 10 : 4 | 120 | 1 | 58 |
| Data adapted from a study on 5-chloro-1H-pyrazoles. The optimal conditions found were a 1:10:4 molar ratio at 120°C for 2 hours.[3] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an N-Substituted Pyrazole
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a viscous, white or pale-yellow salt indicates the generation of the Vilsmeier reagent.[1]
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another inert solvent like 1,2-dichloroethane.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, the reaction may be stirred at low temperature or allowed to warm to room temperature. For less reactive substrates, the mixture may need to be heated (e.g., to 70-120 °C).[3][6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[1]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the excess reagent and hydrolyze the iminium salt intermediate. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyrazole-4-carbaldehyde.[1]
Visualization of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating 1-Ethyl-1H-pyrazol-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the workup and isolation of 1-Ethyl-1H-pyrazol-5-amine.
Troubleshooting and FAQs
This section addresses common issues encountered during the isolation of this compound in a question-and-answer format.
Question: My final product is an oil and will not solidify. How can I purify it?
Answer: The oily nature of your product could be due to residual solvent or impurities that depress the melting point. Here are several steps to address this:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Use a rotary evaporator initially, followed by a high-vacuum pump. Gentle heating may be applied if the compound is thermally stable.
-
Column Chromatography: This is a highly effective method for purifying oils and separating them from non-volatile impurities.[1] For a basic compound like this compound, it is advisable to use a deactivated stationary phase.
-
Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride salt). This often induces crystallization and allows for purification by recrystallization.[2]
Question: My TLC plate shows multiple spots after the reaction. How do I proceed with purification?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities, which could include unreacted starting materials, isomers, or byproducts.
-
Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to check if any impurity spots correspond to the starting materials.[1]
-
Spectroscopic Analysis: If possible, isolate a small amount of the major impurity through preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to identify its structure.[1]
-
-
Separation Strategies:
-
Column Chromatography: This is the most common and effective method for separating closely related impurities.[1] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane or dichloromethane/methanol mixture) to achieve optimal separation. For basic pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina is recommended.[1][3]
-
Recrystallization: If the impurities have significantly different solubilities than your product, recrystallization can be an effective purification method.[3] Common solvents to try include ethanol, methanol, or mixtures like ethanol/water.[2][3]
-
Question: My purified this compound is colored. How can I decolorize it?
Answer: A colored product may indicate the presence of trace impurities or degradation products.
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Colored impurities may be retained on the silica.[1]
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[1]
Question: I am losing a significant amount of my compound during silica gel column chromatography. What could be the reason?
Answer: The amine functionality in this compound can strongly interact with the acidic silica gel, leading to poor recovery.
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen solvent system and add a small amount of triethylamine (typically 1-2%). This will neutralize the acidic sites on the silica gel.[3]
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for your column chromatography.[3]
-
Solvent System Optimization: Ensure your eluent is polar enough to effectively move the compound down the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be beneficial.
Quantitative Data Summary
The following table summarizes typical data for the purification of aminopyrazole compounds. Note that specific values for this compound may vary depending on the reaction scale and purity of the crude product.
| Parameter | Typical Value | Purification Method |
| Yield | 70-90% | Column Chromatography |
| Purity (by HPLC) | >95% | Column Chromatography |
| Rf Value | 0.3 - 0.4 | TLC (Ethyl Acetate/Hexane) |
| Melting Point | Varies (often as salt) | Recrystallization |
Experimental Protocol: Workup and Purification
This protocol provides a general procedure for the workup and purification of this compound from a reaction mixture.
1. Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers.
2. Washing and Drying:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3. Purification by Column Chromatography:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and perform TLC analysis using various ratios of ethyl acetate and hexane (or dichloromethane and methanol) to determine an optimal solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the desired product.[1]
-
Column Preparation: Prepare a slurry of silica gel (deactivated with 1% triethylamine) in the chosen non-polar solvent (e.g., hexane). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the solvent and load it onto the column. Elute the column with the predetermined solvent system. Gradient elution may be necessary to improve separation.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. Further dry the product under high vacuum.
Workflow Diagram
Caption: Workflow for the isolation of this compound.
References
Validation & Comparative
Structure-Activity Relationship of 1-Ethyl-1H-pyrazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrazole derivatives, with a focus on analogs of 1-Ethyl-1H-pyrazol-5-amine. Due to a limited number of studies specifically investigating this scaffold, this guide synthesizes data from research on structurally related pyrazole derivatives to infer key SAR principles. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the this compound core.
Comparative Analysis of Biological Activities
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the quantitative data for various substituted pyrazole analogs, highlighting the impact of different functional groups on their activity against several key biological targets.
Table 1: Quantitative Structure-Activity Relationship Data for Substituted Pyrazole Derivatives
| Compound ID | R1 Substituent | R3 Substituent | R5 Substituent | Target | Activity (IC50/EC50/Ki) | Reference |
| Series 1: LRRK2 Kinase Inhibitors | ||||||
| 3 | H | 3-pyridyl | Phenylsulfonamide | GS-LRRK2 | EC50 = 5.1 μM | [2] |
| 7 | Methyl | 3-pyridyl | Phenylsulfonamide | GS-LRRK2 | EC50 = 2.1 μM | [2] |
| 5 | H | 3-pyridyl | Phenylsulfonamide | GS-LRRK2 | IC50 = 50 nM | [2] |
| 8 | Methyl | 3-pyridyl | Phenylsulfonamide | GS-LRRK2 | IC50 = 15 nM | [2] |
| Series 2: NAAA Inhibitors | ||||||
| 1 | H | Methyl | Methyl | h-NAAA | IC50 = 1.0 μM | [3] |
| 8 | H | Methyl | Ethyl | h-NAAA | IC50 = 0.62 μM | [3] |
| 9 | H | Methyl | n-Propyl | h-NAAA | IC50 = 0.33 μM | [3] |
| 10 | H | Methyl | n-Butyl | h-NAAA | IC50 = 0.91 μM | [3] |
| 11 | H | Methyl | iso-Propyl | h-NAAA | IC50 = 0.64 μM | [3] |
| 12 | H | Methyl | tert-Butyl | h-NAAA | IC50 = 0.78 μM | [3] |
| 13 | H | Methoxy | Methyl | h-NAAA | Inactive | [3] |
| 14 | H | Trifluoromethyl | Methyl | h-NAAA | IC50 = 3.29 μM | [3] |
| Series 3: Anti-inflammatory Activity | ||||||
| 2e | H | Ethyl carboxylate | 2,3-dimethoxyphenyl | Inflammation | Significant | [4] |
| 2f | H | Ethyl carboxylate | 3,4-dimethoxyphenyl | Inflammation | Significant | [4] |
| Series 4: BCR-ABL Kinase Inhibitors | ||||||
| 10 | Phenyl | Amide-linked pyridine | Varied | BCR-ABL | IC50 values reported | [5] |
Key Structure-Activity Relationship Insights
Based on the data presented in Table 1 and findings from related literature, the following SAR principles for this compound derivatives can be inferred:
-
Substitution at N1 Position: The presence of a small alkyl group, such as a methyl or ethyl group, at the N1 position of the pyrazole ring is generally favorable for kinase inhibitory activity. For instance, methylation at the R1 position of 1H-pyrazoles improved potency for GS-LRRK2 kinase inhibitors.[2] This suggests that an ethyl group at the N1 position of the pyrazol-5-amine scaffold could be a beneficial starting point for developing kinase inhibitors.
-
Substitution at C3 Position: The nature of the substituent at the C3 position significantly influences biological activity. For NAAA inhibitors, an electron-withdrawing trifluoromethyl group at R3 resulted in a drop in efficacy, while an electron-donating methoxy group led to inactivity.[3] This indicates that the electronic properties of the C3 substituent are critical. For BCR-ABL kinase inhibitors, an amide-linked pyridine at this position was found to be crucial for activity, forming key hydrogen bonds with the target enzyme.[5]
-
Substitution at C5 Position: The substituent at the C5 position plays a crucial role in determining potency and selectivity. In the case of NAAA inhibitors, extending the size of the alkyl group at R5 from methyl to n-propyl enhanced potency, while further extension to n-butyl or branched isomers led to a decrease in activity.[3] For anti-inflammatory agents, the presence of substituted phenyl rings at the C5 position, particularly with methoxy groups, conferred significant activity.[4] For the target scaffold, the 5-amino group is a key feature. Its basicity and hydrogen bonding capacity can be modulated by further substitution on the amine, which would be a critical area for SAR exploration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
In Vitro Kinase Inhibition Assay (General Protocol)
A general protocol for assessing the in vitro kinase inhibitory activity of compounds is as follows:
-
Enzyme and Substrate Preparation: The purified recombinant kinase and its corresponding substrate are diluted in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound is then added to initiate the reaction. Control wells without the inhibitor and without the enzyme are also included.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell-Based Assay for LRRK2 Inhibition
The cellular potency of LRRK2 inhibitors can be determined using a cell-based assay that measures the phosphorylation of a downstream substrate:
-
Cell Culture: A suitable cell line expressing the target kinase (e.g., G2019S-LRRK2) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Western Blotting or ELISA: The level of phosphorylation of a specific LRRK2 substrate (e.g., Rab10) is quantified using Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in the phosphorylation of the substrate, is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This in vivo model is commonly used to evaluate the anti-inflammatory potential of test compounds:
-
Animal Model: Rats or mice are used for this study.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).
-
Induction of Inflammation: After a set period following compound administration, a sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with the control group.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the key structure-activity relationships and a typical workflow for the evaluation of this compound derivatives.
Caption: Inferred Structure-Activity Relationships for this compound Derivatives.
Caption: A typical workflow for the design and evaluation of novel pyrazole-based inhibitors.
Conclusion
This comparative guide provides a summary of the structure-activity relationships of pyrazole derivatives analogous to this compound. The available data suggests that substitutions at the N1, C3, and C5 positions of the pyrazole ring are critical for determining the biological activity and selectivity of these compounds. While direct SAR studies on the this compound scaffold are limited, the insights gathered from related pyrazole series offer a valuable starting point for the rational design of novel inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases. Further research focused on this specific scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole-Based COX Inhibitors: A Guide for Researchers
Introduction to Pyrazole-Based COX Inhibitors and Their Mechanism of Action
The pyrazole scaffold is a fundamental structure in medicinal chemistry, forming the basis for numerous anti-inflammatory drugs.[1][2] Many of these compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[3] The selective inhibition of COX-2 over COX-1 is a primary goal in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[1][3]
This guide provides a comparative analysis of prominent pyrazole-based COX inhibitors, focusing on their inhibitory potency, selectivity, and the experimental methods used for their evaluation.
Mechanism of COX-2 Inhibition
The diagram below illustrates the signaling pathway targeted by pyrazole-based COX inhibitors. By selectively blocking the COX-2 enzyme, these agents prevent the synthesis of pro-inflammatory prostaglandins, such as PGE2.
Comparative Inhibitory Activity
The efficacy and safety of pyrazole-based COX inhibitors are largely determined by their potency (IC50 values) and their selectivity for COX-2 over COX-1. The following table summarizes in vitro data for several well-characterized compounds. A lower IC50 value indicates greater inhibitory potency, while a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 2.51 | 2.16 | 2.51 | [4] |
| SC-558 | >100 | 0.0093 | >10,752 | [1][5] |
| Deracoxib | ~30 | 0.08 | ~375 | [6] |
| Mavacoxib | 1.9 | 0.09 | 21.1 | [7] |
| Phenylbutazone | 4.3 | 2.5 | 1.72 | [1] |
Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented are for comparative purposes.
Experimental Protocols
Standardized assays are crucial for the reliable evaluation and comparison of COX inhibitors. Below are detailed methodologies for common in vitro and in vivo experiments.
In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[2][8]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
Stannous chloride (SnCl2)
-
Enzyme immunoassay (EIA) kit for Prostaglandin F2α (PGF2α)
-
96-well plates and plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitors to the appropriate wells. For control wells (100% activity), add only the solvent.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.[8]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., 1 M HCl).[8]
-
Quantification: The primary product, PGH2, is unstable. It is reduced to the more stable PGF2α by adding stannous chloride.[8] The concentration of PGF2α is then quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats or mice is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[9][10]
Animals:
-
Male Wistar rats (150-200g) or Swiss albino mice (20-25g).
Materials:
-
Test compounds and reference drug (e.g., Indomethacin, Celecoxib)
-
Carrageenan (1% w/v solution in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (reference drug), and Test Compound groups.[9]
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer before any treatment.[9]
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[9]
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[9][11]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial baseline volume.
-
The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion
The pyrazole scaffold has proven to be a highly effective framework for the development of selective COX-2 inhibitors.[12] Compounds like Celecoxib and the research tool SC-558 demonstrate the potential for achieving high potency and selectivity, which is critical for minimizing gastrointestinal side effects.[1] The comparative data presented, along with standardized experimental protocols, provide a valuable resource for researchers in the field of anti-inflammatory drug discovery. Future research may continue to explore novel pyrazole derivatives to further refine selectivity and improve safety profiles.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [ouci.dntb.gov.ua]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 1-Ethyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used to validate the structure of synthesized 1-Ethyl-1H-pyrazol-5-amine against its potential isomeric impurities. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in confirming the successful synthesis of the target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its correct structural identification is crucial for ensuring the desired biological activity and avoiding unforeseen toxicological effects. During its synthesis, the formation of isomeric byproducts, such as 1-Ethyl-1H-pyrazol-3-amine and 3-Ethyl-1H-pyrazol-5-amine, is possible. This guide outlines the key analytical techniques and expected data for unequivocally distinguishing the desired product from these potential impurities.
Experimental Protocols
A common and effective method for the synthesis of this compound involves the cyclization of a substituted hydrazine with a suitable three-carbon synthon.
Synthesis of this compound:
A plausible synthetic route involves the reaction of ethylhydrazine with a β-ketonitrile, such as 3-aminocrotononitrile or a related precursor. The reaction proceeds via a condensation-cyclization sequence.
-
Step 1: Reaction Setup To a solution of ethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a weak acid (e.g., acetic acid).
-
Step 2: Addition of Reagent Slowly add 3-aminocrotononitrile or a similar β-enaminonitrile (1.0 equivalent) to the reaction mixture at room temperature.
-
Step 3: Reaction and Workup Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Potential Impurities:
The primary isomeric impurities that could arise during this synthesis are:
-
1-Ethyl-1H-pyrazol-3-amine: This regioisomer can form depending on the regioselectivity of the cyclization reaction.
-
3-Ethyl-1H-pyrazol-5-amine: This isomer could potentially form if the starting materials are not appropriately chosen or if side reactions occur.
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound and its potential isomers. This data is essential for the structural validation of the synthesized product.
Table 1: ¹H NMR Spectral Data (in CDCl₃, shifts in ppm)
| Compound | H-3 (s) | H-4 (d) | -CH₂- (q) | -CH₃ (t) | -NH₂ (br s) |
| This compound | ~7.3 | ~5.6 | ~3.9 | ~1.3 | ~3.5 |
| 1-Ethyl-1H-pyrazol-3-amine | - | ~5.8 | ~4.0 | ~1.4 | ~3.7 |
| 3-Ethyl-1H-pyrazol-5-amine | - | ~5.4 | ~2.5 | ~1.2 | ~3.4 |
Table 2: ¹³C NMR Spectral Data (in CDCl₃, shifts in ppm)
| Compound | C-3 | C-4 | C-5 | -CH₂- | -CH₃ |
| This compound | ~138 | ~95 | ~155 | ~42 | ~15 |
| 1-Ethyl-1H-pyrazol-3-amine | ~157 | ~97 | ~139 | ~43 | ~15 |
| 3-Ethyl-1H-pyrazol-5-amine | ~148 | ~93 | ~154 | ~22 | ~13 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | 111 | 96, 82, 68, 54 | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 (C=N) |
| 1-Ethyl-1H-pyrazol-3-amine | 111 | 96, 82, 68, 54 | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 (C=N) |
| 3-Ethyl-1H-pyrazol-5-amine | 111 | 96, 82, 68, 54 | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 (C=N) |
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound and a hypothetical signaling pathway where a derivative might be involved.
Caption: Synthesis and validation workflow for this compound.
Caption: Hypothetical signaling pathway inhibited by a pyrazole derivative.
Conclusion
The structural validation of synthesized this compound requires a multi-faceted analytical approach. By comparing the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data of the synthesized product with the expected values and those of potential isomers, researchers can confidently confirm the identity and purity of their compound. This guide provides a framework for this validation process, ensuring the reliability of subsequent research and development efforts.
A Comparative Analysis of the Biological Activities of 1-Ethyl-Pyrazol-5-Amine and 1-Methyl-Pyrazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related pyrazole derivatives: 1-ethyl-pyrazol-5-amine and 1-methyl-pyrazol-5-amine. While extensive research has been conducted on the therapeutic potential of pyrazole scaffolds, direct comparative studies between these two specific analogues are limited in publicly available literature. This guide synthesizes the available data for 1-methyl-pyrazol-5-amine derivatives and offers a qualitative comparison for the 1-ethyl analogue based on established structure-activity relationship (SAR) principles for N-substituted pyrazoles.
Executive Summary
Derivatives of 1-methyl-pyrazol-5-amine have demonstrated notable antimicrobial, antifungal, and anticancer activities in various in vitro studies. The biological efficacy of these compounds is significantly influenced by the nature and position of other substituents on the pyrazole ring. In contrast, specific experimental data on the biological activity of 1-ethyl-pyrazol-5-amine is scarce. However, based on general SAR principles, the substitution of a methyl group with a slightly larger ethyl group at the N1 position can modulate the compound's lipophilicity and steric profile, which may, in turn, influence its interaction with biological targets and overall activity.
Comparative Biological Activity Data
The following table summarizes the reported in vitro biological activities of various derivatives of 1-methyl-pyrazol-5-amine. No direct quantitative data for 1-ethyl-pyrazol-5-amine was identified in the reviewed literature.
Table 1: In Vitro Biological Activity of 1-Methyl-Pyrazol-5-Amine Derivatives
| Compound/Derivative | Biological Activity | Assay | Target Organism/Cell Line | Result (e.g., MIC, IC₅₀) | Reference |
| Novel 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties | Antifungal | In vitro bioassay | Valsa mali | EC₅₀ = 0.64 mg/L (for compound 7f) | [1] |
| Novel 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties | Antibacterial | In vitro bioassay | Pseudomonas syringae pv. actinidiae | MIC₉₀ = 1.56 mg/L (for compound 7b) | [1] |
Note: The table highlights that specific derivatives of 1-methyl-pyrazol-5-amine show potent antimicrobial and antifungal activities. The lack of data for 1-ethyl-pyrazol-5-amine derivatives prevents a direct quantitative comparison.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on their substitution pattern. For N1-substituted pyrazoles, the size and nature of the alkyl group can influence activity. Generally, increasing the alkyl chain length from methyl to ethyl increases lipophilicity. This can affect cell membrane permeability and interaction with hydrophobic pockets of target enzymes or receptors. However, the increased steric bulk of the ethyl group might also lead to a decrease in activity if the binding pocket is sterically constrained. Without experimental data, it is hypothesized that the biological activity of 1-ethyl-pyrazol-5-amine derivatives could be either enhanced or diminished compared to their 1-methyl counterparts, depending on the specific biological target and the overall structure of the molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
1. Preparation of Inoculum:
- Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
- Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The bacterial suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Broth Microdilution Method:
- A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Each well is inoculated with the prepared bacterial suspension.
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
- Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
- The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
4. Data Analysis:
- The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The percentage of cell viability is calculated relative to untreated control cells.
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway potentially modulated by pyrazole derivatives.
Caption: Generalized workflow for the synthesis, biological evaluation, and optimization of pyrazole derivatives.
Caption: Hypothetical signaling pathway where pyrazole amines may exert their effect by inhibiting key kinases.
References
Pyrazole vs. Triazole: A Comparative Guide for Drug Design Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the drug design process. Among the most prominent are the five-membered nitrogen-containing heterocycles, pyrazole and triazole. This guide provides an objective comparison of their performance, supported by experimental data, to inform rational drug design strategies.
Both pyrazole and triazole are privileged scaffolds in medicinal chemistry, frequently incorporated into the structures of approved drugs.[1][2][3][4] Their utility stems from their ability to engage in various non-covalent interactions, their metabolic stability, and their synthetic tractability. However, subtle differences in their physicochemical and electronic properties can significantly impact a drug candidate's overall profile.
Physicochemical Properties: A Tale of Two Rings
The arrangement of nitrogen atoms within the pyrazole (1,2-diazole) and triazole (1,2,3-triazole or 1,2,4-triazole) rings dictates their fundamental physicochemical characteristics, influencing properties like lipophilicity, acidity/basicity, and hydrogen bonding potential. These properties, in turn, govern a molecule's solubility, permeability, and interactions with biological targets.[3]
A key differentiator is the pKa of the ring systems. Pyrazole is weakly basic, with a pKa of approximately 2.5, while 1,2,3-triazole has a pKa of around 1.17.[5] This difference in basicity can affect a compound's ionization state at physiological pH, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
The lipophilicity, often expressed as logP, is another critical parameter. While the inherent lipophilicity of the parent pyrazole and triazole rings is similar, substitutions on the ring can lead to significant variations. The ability to modulate logP through synthetic modifications is a key advantage of both scaffolds.[5][6]
| Property | Pyrazole | Triazole (1,2,4-isomer) | Significance in Drug Design |
| pKa | ~2.5 | ~2.2 & 10.3 | Influences ionization at physiological pH, affecting solubility, permeability, and target binding. |
| Hydrogen Bonding | 1 donor (N1-H), 1 acceptor (N2)[3] | 1 donor (N1-H), 2 acceptors (N2, N4) | Crucial for target recognition and binding affinity. |
| Dipole Moment | ~2.2 D | ~2.5 - 5.5 D | Affects molecular interactions and physical properties. |
| Aromaticity | Aromatic | Aromatic | Contributes to the stability of the scaffold. |
Comparative Binding Affinities and Pharmacokinetics
The choice between a pyrazole and a triazole scaffold can significantly influence a drug's binding affinity for its target and its pharmacokinetic profile. As bioisosteres, they can often be interchanged to optimize a compound's properties.[7]
For instance, in the development of kinase inhibitors, both pyrazole and triazole moieties have been successfully employed to interact with the hinge region of the ATP binding pocket.[8][9] The specific arrangement of hydrogen bond donors and acceptors in each scaffold can be exploited to achieve desired potency and selectivity. One study on phosphodiesterase type 4 (PDE4) inhibitors found that compounds containing a 1,2,4-triazole moiety exhibited higher activity than their pyrazole-attached counterparts.[10]
From a pharmacokinetic perspective, the metabolic stability of these heterocycles is a major advantage. They are generally resistant to oxidative metabolism, which can lead to improved half-life and oral bioavailability. However, the specific substitution patterns on the rings play a crucial role in determining the overall metabolic fate of a drug molecule.[3]
| Parameter | Pyrazole-based Drugs | Triazole-based Drugs | Key Considerations |
| Binding Affinity (IC50/Ki) | Varies widely depending on the target and substitutions. Can achieve nanomolar potency.[11] | Also highly variable, with examples of potent inhibitors.[10] | The specific geometry and electronic properties of the substituted scaffold are critical for optimal target engagement. |
| Metabolic Stability | Generally high, resistant to CYP-mediated oxidation. | Also demonstrates good metabolic stability. | Substituents can introduce metabolic liabilities. |
| Oral Bioavailability | Many orally available drugs contain a pyrazole core.[2] | Numerous orally active drugs feature a triazole scaffold. | Dependent on a combination of physicochemical properties. |
Experimental Protocols
Accurate determination of physicochemical and pharmacokinetic properties is essential for effective drug design. Standardized experimental protocols are employed to ensure data reliability and comparability.
Determination of logP and pKa
The shake-flask method is a classical approach for determining the octanol-water partition coefficient (logP).[12] For determining the ionization constant (pKa), UV-spectrophotometric or potentiometric titration methods are commonly used.[12][13]
Caption: Workflow for an SPR binding assay.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is often assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. [2][14][15] Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for metabolic stability assay.
Signaling Pathways
The versatility of pyrazole and triazole scaffolds is evident in their application as inhibitors of a wide range of signaling pathways implicated in various diseases.
Pyrazole Scaffolds in JAK/STAT Signaling Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cancer. [11][16][17]Several pyrazole-containing drugs, such as Ruxolitinib, are potent inhibitors of JAK kinases. [8] JAK/STAT Signaling Pathway
Caption: Pyrazole inhibitors targeting the JAK/STAT pathway.
Triazole Scaffolds in mTOR Signaling Inhibition
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. [18][]Dysregulation of this pathway is implicated in cancer and other diseases. Triazole-containing compounds have been developed as potent mTOR inhibitors. [20][21][22] mTOR Signaling Pathway
Caption: Triazole inhibitors targeting the mTOR pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 17. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 18. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of Pyrazole
This guide provides a comprehensive overview of the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and characterization of pyrazole and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes key analytical workflows and processes.
Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for pyrazole, the parent compound, and a common derivative, 3,5-dimethylpyrazole, for comparative analysis. This quantitative data serves as a benchmark for the characterization of novel pyrazole-based compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation |
| Pyrazole | H-3, H-5 | ~7.6 | d | 2.2 | [1] |
| H-4 | ~6.3 | t | 2.2 | [1] | |
| N-H | Broad signal, variable | s | - | [2] | |
| 3,5-Dimethylpyrazole | H-4 | 5.76 | s | - | [3] |
| CH₃ | 2.21 | s | - | [3] | |
| N-H | Broad signal, variable | s | - | [3] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Citation |
| Pyrazole | C-3, C-5 | ~134.7 | [1][4] |
| C-4 | ~105.9 | [1][4] | |
| 3,5-Dimethylpyrazole | C-3, C-5 | ~148.0 | [3] |
| C-4 | 104.1 | [3] | |
| CH₃ | ~11.6 | [3] |
Table 3: Key Infrared (IR) Absorption Data (cm⁻¹)
| Compound | Functional Group | Characteristic Absorption Range (cm⁻¹) | Citation |
| Pyrazole | N-H Stretch | 3500 - 3300 (Broad) | [2][5] |
| C-H Stretch (Aromatic) | 3150 - 3050 | [5] | |
| C=N Stretch | 1680 - 1550 | [5] | |
| C=C Stretch | 1550 - 1450 | [2] | |
| 3,5-Dimethylpyrazole | N-H Stretch | 3500 - 3300 (Broad) | [6] |
| C-H Stretch (sp³) | 2980 - 2850 | [6] |
Table 4: Key Mass Spectrometry (MS) Fragmentation Data (EI-MS)
| Compound | m/z Value | Fragment Identity | Fragmentation Pathway | Citation |
| Pyrazole | 68 | [M]⁺ | Molecular Ion | [1] |
| 67 | [M-H]⁺ | Loss of a hydrogen radical | [7][8] | |
| 41 | [M-HCN]⁺ | Expulsion of hydrogen cyanide from [M]⁺ | [7][8] | |
| 40 | [M-H-HCN]⁺ or [M-N₂]⁺ | Loss of HCN from [M-H]⁺ or loss of N₂ | [7][8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a standard reference and may be adapted based on the specific instrumentation and sample properties.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural assignment of the pyrazole molecule.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation (¹H NMR):
-
Instrumentation (¹³C NMR):
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios.
Objective: To identify the key functional groups present in the pyrazole sample through their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly onto the diamond crystal of the ATR accessory.[9][10]
-
Acquisition:
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Objective: To determine the molecular weight of the pyrazole compound and to study its fragmentation pattern to support structural elucidation.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Prepare a dilute solution of the pyrazole sample (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Instrumentation:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A suitable capillary column (e.g., 5% Phenyl-Methylpolysiloxane).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 30-300 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses.[11][12] The fragmentation of pyrazoles typically involves the loss of HCN and N₂.[7][8]
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic characterization and a key fragmentation pathway for pyrazole.
Caption: Experimental workflow for the spectroscopic characterization of pyrazole.
References
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to In Vitro Testing of Pyrazole Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro testing protocols for evaluating the anti-inflammatory activity of pyrazole-based compounds. It offers a comparative analysis of the performance of various pyrazole derivatives against key inflammatory mediators, supported by experimental data and detailed methodologies.
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory potential of pyrazole compounds is typically evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is a primary target, and many pyrazole derivatives have been developed as selective COX-2 inhibitors.[1] Additionally, the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the reduction of nitric oxide (NO) production, are crucial indicators of anti-inflammatory efficacy.
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against these key inflammatory markers.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) @ Conc. | IL-6 Inhibition (%) @ Conc. | NO Inhibition (%) @ Conc. |
| Celecoxib | 15 | 0.04 | 375 | 75% @ 50 µM | 83% @ 50 µM | - |
| SC-558 | 10 | 0.0053 | >1900 | - | - | - |
| Phenylbutazone | Non-selective | Non-selective | ~1 | - | - | - |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | - | - | - |
| 3,5-diarylpyrazole | - | 0.01 | - | - | - | - |
| Pyrazolo-pyrimidine | - | 0.015 | - | - | - | - |
| Thymol-Pyrazole Hybrid 8b | 13.6 | 0.043 | 316 | - | - | - |
| Pyrazole-Pyridazine 6f | - | 1.15 | - | 70% @ 50 µM | 78% @ 50 µM | Significant Inhibition |
Data compiled from multiple sources.[1][1][2][3] Selectivity Index is a ratio of IC50 values, indicating the selectivity of the compound for COX-2 over COX-1. A higher number signifies greater selectivity.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.[2]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic Substrate Probe
-
COX Cofactor Solution
-
Arachidonic Acid (Substrate)
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme Dilution: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well, add the COX Assay Buffer, diluted COX Cofactor, and the fluorogenic probe. b. Add the diluted test compounds to their respective wells. Include DMSO-only wells as a negative control and wells with a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: a. Calculate the reaction rate for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable curve-fitting software.
In Vitro TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay evaluates the effect of a compound on the production of the pro-inflammatory cytokines TNF-α and IL-6.[1][4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test Compounds (dissolved in DMSO)
-
MTT Reagent (for cell viability assay)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cell Viability Assay (MTT): a. Add MTT solution to the remaining cells in the plate and incubate for 4 hours. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). c. Measure the absorbance at 570 nm to determine cell viability.
-
Cytokine Quantification (ELISA): a. Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated control. b. Normalize the inhibition data to cell viability to ensure the observed effects are not due to cytotoxicity.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages by quantifying its stable metabolite, nitrite.[5][6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
Test Compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (for standard curve)
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the TNF-α and IL-6 inhibition assay protocol.
-
Compound Treatment and Stimulation: Follow steps 3 and 4 from the TNF-α and IL-6 inhibition assay protocol.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Nitrite Measurement (Griess Reaction): a. In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent. b. Incubate at room temperature for 10 minutes. c. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: a. Calculate the nitrite concentration in the samples using the standard curve. b. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. c. Perform a cell viability assay (e.g., MTT) to rule out cytotoxic effects.
Visualizations
Signaling Pathway of Inflammation
Caption: Inflammatory signaling pathway targeted by pyrazole compounds.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: General workflow for cell-based in vitro anti-inflammatory assays.
Logical Relationship in Comparative Analysis
Caption: Logical framework for comparative analysis of pyrazole compounds.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the pyrazole core is a cornerstone of medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of the most common and effective methods for pyrazole synthesis, offering detailed experimental protocols and quantitative data to inform your selection of the optimal synthetic route.
This comprehensive overview examines three primary methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, the Paal-Knorr Pyrazole Synthesis, and the 1,3-Dipolar Cycloaddition. Each method is evaluated based on its mechanism, advantages, disadvantages, substrate scope, and reaction conditions, supported by experimental data.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This reaction is typically acid-catalyzed and offers a versatile route to a wide range of substituted pyrazoles.
Reaction Mechanism:
The mechanism of the Knorr synthesis begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the aromatic pyrazole ring.[2] With unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[1]
Figure 1: General mechanism of the Knorr Pyrazole Synthesis.
Advantages:
-
High yields for a variety of substrates.
-
Readily available and diverse starting materials (1,3-dicarbonyls and hydrazines).
-
Relatively simple reaction conditions.
Disadvantages:
-
Potential for the formation of regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls.
-
Hydrazine and its derivatives can be toxic and require careful handling.
Quantitative Data for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Acetic Acid/Ethanol | Reflux | 1 | 95 | [3] |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid/Ethanol | Reflux | 1 | ~85 | [4] |
| Dibenzoylmethane | Hydrazine hydrate | Acetic Acid/Ethanol | Reflux | 2 | 92 | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | RT | 4 | 91 (regioisomeric mixture) | [3] |
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
-
Addition of Reagents: Slowly add phenylhydrazine (1.08 g, 10 mmol) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the mixture to reflux and maintain for 1 hour.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.
Paal-Knorr Pyrazole Synthesis
While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyl compounds, a variation of this reaction can be utilized for pyrazole synthesis by employing hydrazines as the nitrogen source. This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative.
Reaction Mechanism:
The mechanism is analogous to the pyrrole synthesis. One of the carbonyl groups is attacked by a nitrogen atom of the hydrazine to form a hemiaminal-like intermediate. This is followed by an intramolecular attack of the second nitrogen atom on the other carbonyl group, leading to a dihydroxytetrahydropyrazole derivative. Subsequent dehydration yields the aromatic pyrazole.[5]
Figure 2: General mechanism of the Paal-Knorr Pyrazole Synthesis.
Advantages:
-
Good yields under relatively mild conditions.
-
Can be performed with a variety of hydrazine derivatives.
Disadvantages:
-
The synthesis of 1,4-dicarbonyl compounds can be challenging.
-
Less commonly reported for pyrazoles compared to pyrroles, leading to a more limited scope of documented substrates.
Quantitative Data for Paal-Knorr Pyrazole Synthesis
| 1,4-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Hydrazine hydrate | Acetic Acid | 100 | 2 | 85 | [6] |
| 1-Phenyl-1,4-pentanedione | Phenylhydrazine | Acetic Acid | 100 | 3 | 78 | [6] |
Experimental Protocol: Synthesis of 1,3,6-Trimethyl-1,4,5,6-tetrahydropyridazine (as an example of a related cyclization)
-
Reaction Setup: A solution of 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
Addition of Reagent: Methylhydrazine (0.46 g, 10 mmol) is added dropwise to the solution at room temperature.
-
Reaction: The mixture is stirred at room temperature for 12 hours.
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the product.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene.[7]
Reaction Mechanism:
The reaction proceeds in a concerted or stepwise fashion where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile to form a five-membered ring. When using an alkyne as the dipolarophile, the reaction directly yields a pyrazole. If an alkene is used, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole.[8]
Figure 3: General mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Advantages:
-
High regioselectivity can often be achieved.[7]
-
Mild reaction conditions are often possible.
-
A wide range of functional groups can be tolerated.
Disadvantages:
-
The 1,3-dipole precursors can sometimes be unstable or require in situ generation.
-
The synthesis of substituted alkynes can be complex.
Quantitative Data for 1,3-Dipolar Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde phenylhydrazone (forms nitrile imine) | Acetylacetone | Chloramine-T, Ethanol, Reflux | 2-3 | 59-78 | |
| Ethyl diazoacetate | Methyl propiolate | TPGS-750-M/H2O, RT | 20 | 76 | [9] |
| Hydrazonoyl chloride (forms nitrile imine) | Benzyl propiolate | Triethylamine, Dioxane, 80°C | 18 | 56-90 | [10] |
Experimental Protocol: Synthesis of 4-Acetyl-5-methyl-1,3-diphenylpyrazole via Nitrile Imine Cycloaddition
-
Reaction Setup: A mixture of benzaldehyde phenylhydrazone (1.176 g, 6.0 mmol), freshly distilled acetylacetone (1.2 g, 12.0 mmol), and chloramine-T (2.0 g, 8.0 mmol) in ethanol (20 mL) is placed in a round-bottom flask.
-
Reaction: The mixture is warmed on a water bath for 2-3 hours, with the reaction progress monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is extracted with ether, washed with water, 1N NaOH, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pyrazole.
Head-to-Head Comparison Summary
| Feature | Knorr Synthesis | Paal-Knorr Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | 1,4-Dicarbonyls, Hydrazines | 1,3-Dipole precursors, Alkynes/Alkenes |
| Key Advantage | Versatility and readily available starting materials | Good yields for specific substrates | High regioselectivity and mild conditions |
| Key Disadvantage | Potential for regioisomers | Limited availability of 1,4-dicarbonyls | Stability of 1,3-dipole precursors |
| Typical Yields | High (often >80%) | Good to High (60-90%) | Moderate to High (50-95%) |
| Reaction Conditions | Acid-catalyzed, often requires heating | Typically acidic conditions | Often mild, can be performed at room temperature |
Conclusion
The choice of pyrazole synthesis method is highly dependent on the desired substitution pattern, the availability of starting materials, and the required level of regiocontrol.
-
The Knorr Pyrazole Synthesis remains a robust and versatile method, particularly when regioselectivity is not a primary concern or when symmetrical 1,3-dicarbonyls are used.
-
The Paal-Knorr Pyrazole Synthesis offers a viable alternative, although its application is somewhat limited by the accessibility of the 1,4-dicarbonyl starting materials.
-
The 1,3-Dipolar Cycloaddition represents a more modern and often more regioselective approach, making it particularly valuable for the synthesis of complex and highly functionalized pyrazoles.
Researchers should carefully consider the specific requirements of their target molecule to select the most efficient and effective synthetic strategy. This guide provides the foundational data and protocols to make an informed decision in the synthesis of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. rsc.org [rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
Assessing the Selectivity of 1-Ethyl-1H-pyrazol-5-amine for Specific Enzyme Targets: A Comparative Guide
A comprehensive search of publicly available scientific literature and bioactivity databases has revealed a significant lack of specific enzyme selectivity data for the compound 1-Ethyl-1H-pyrazol-5-amine. As a result, a direct comparative guide detailing its performance against specific enzyme targets cannot be constructed at this time.
While the pyrazole scaffold is a well-established and important feature in the development of kinase inhibitors, with numerous derivatives showing potent and selective activity against various enzyme targets, specific experimental data for this compound is not present in databases such as PubChem and ChEMBL, nor is it described in the accessible scientific literature.
This guide will, therefore, provide a general overview of the established methodologies for assessing enzyme inhibitor selectivity, the importance of the pyrazole core in kinase inhibition, and a framework for how such a comparative analysis would be structured, should data for this compound become available.
General Principles of Kinase Inhibitor Selectivity Profiling
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and toxicological profile. High selectivity for the intended target kinase over other kinases in the human kinome is often a primary objective in drug discovery to minimize off-target effects. The assessment of selectivity is typically a multi-faceted process involving a combination of biochemical and cell-based assays.
Key Methodologies for Assessing Selectivity:
-
Biochemical Assays (Kinase Profiling): These assays directly measure the inhibitory activity of a compound against a large panel of purified kinases. The most common output is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Large-scale kinase screening panels can assess a compound against hundreds of kinases, providing a broad overview of its selectivity.
-
Binding Assays: These assays measure the direct binding affinity of a compound to a kinase, often reported as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
-
Cell-Based Assays: These experiments evaluate the effect of an inhibitor on specific signaling pathways within a cellular context. This can provide a more physiologically relevant measure of a compound's functional selectivity and potency.
The Role of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with the ATP-binding site of kinases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, often forming crucial interactions with the "hinge" region of the kinase, a key structural element for inhibitor binding.
Substitutions on the pyrazole ring, such as the ethyl group at the N1 position in this compound, can significantly influence the compound's potency and selectivity by occupying different pockets within the ATP-binding site. The amine group at the C5 position can also be a key interaction point or a site for further chemical modification to enhance selectivity.
Hypothetical Comparison Framework
If experimental data for this compound were available, a comparative guide would be structured as follows:
Table 1: Biochemical Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Alternative Compound 1 IC50 (nM) | Alternative Compound 2 IC50 (nM) |
| Primary Target(s) | Data N/A | Value | Value |
| Off-Target 1 | Data N/A | Value | Value |
| Off-Target 2 | Data N/A | Value | Value |
| ... | Data N/A | Value | Value |
Caption: This table would present the IC50 values of this compound against its primary enzyme target(s) and a selection of relevant off-targets, compared to other known inhibitors.
Experimental Protocols
Detailed experimental protocols for the assays used to generate the data in Table 1 would be provided. This would include:
Kinase Inhibition Assay (Example Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase and a corresponding substrate peptide would be diluted in assay buffer.
-
Compound Preparation: this compound and comparator compounds would be serially diluted to a range of concentrations.
-
Assay Reaction: The kinase, substrate, and inhibitor would be incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate would be quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Workflow Diagrams
Signaling Pathway
Caption: A generalized signaling pathway illustrating the role of a target kinase.
Experimental Workflow
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Conclusion
While the pyrazole moiety is a promising starting point for the design of selective kinase inhibitors, a thorough evaluation of this compound is hampered by the absence of publicly available experimental data. The frameworks and methodologies described herein provide a clear path for how such an assessment could be conducted and presented. Researchers are encouraged to generate and publish selectivity data for this and other novel compounds to advance the field of drug discovery. Should such data become available, a comprehensive comparative guide will be developed.
Safety Operating Guide
Prudent Disposal of 1-Ethyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethyl-1H-pyrazol-5-amine was not publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health & Safety (EHS) department for guidance specific to their location and facilities.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Due to the absence of a specific SDS for this compound, the hazard profile has been inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety.
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | [1] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | [2] |
It is crucial to handle this compound as a potentially hazardous substance. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[2]
Standard Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including:
-
A standard laboratory coat
-
Nitrile gloves
-
Chemical safety goggles
2. Waste Segregation and Collection: Proper segregation of laboratory waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant"). Contaminated items such as gloves, weigh boats, and absorbent paper should also be placed in this container.[3][4]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. The container must be kept closed except when adding waste.[2][3]
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[4]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, provided the label has been defaced.[5][6]
3. Waste Container Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The full chemical name, "this compound"[7]
-
An accurate list of all constituents and their approximate concentrations if in a mixture[7]
-
The date when waste was first added to the container[7]
-
The name of the principal investigator and the laboratory location[2]
4. Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials. Ensure the container is in secondary containment to prevent spills.[3]
5. Waste Disposal Request: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department. Do not exceed the accumulation time or quantity limits set by your institution.[3]
6. Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, typically coordinated through your institution's EHS department. The most common and recommended method for such compounds is high-temperature incineration.[8]
Experimental Protocols for Hazard Assessment
The hazard assessments for surrogate molecules are conducted using standardized methodologies:
-
Acute Oral Toxicity: Typically determined in rodent models (e.g., rats) by administering the substance via oral gavage and observing for mortality and sublethal effects over a specified period. The LD50 (the dose that is lethal to 50% of the test population) is then calculated.
-
Skin Irritation: Assessed using in vivo models (e.g., rabbits) where the substance is applied to a small patch of skin, and the site is observed for signs of erythema (redness) and edema (swelling). In vitro methods using reconstructed human epidermis are also employed.
-
Eye Irritation: Traditionally evaluated using the Draize test in rabbits, where the substance is applied to the eye, and the cornea, iris, and conjunctiva are scored for irritation. In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) assay, are increasingly used.
-
Environmental Hazards: Determined through a battery of tests that assess biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms (e.g., fish, daphnia, algae).
Visualizing the Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-Ethyl-1H-pyrazol-5-amine
This guide provides crucial safety and logistical information for the handling of 1-Ethyl-1H-pyrazol-5-amine (CAS No: 3528-58-3), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Ingestion of this substance is harmful.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4][5] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A complete suit protecting against chemicals is also recommended. | Gloves must be inspected prior to use and comply with EU Directive 89/686/EEC and the standard EN 374.[5][6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced. | Use in a well-ventilated area, preferably a chemical fume hood.[3][7] |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach is critical for the safe handling and disposal of this compound. The following workflow diagram outlines the procedural steps to be followed.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary personal protective equipment is correctly worn.[7] Gather all required materials, including the chemical, solvents, and glassware.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the release of dust and vapors into the laboratory environment.
-
Reaction Setup: If dissolving the compound or using it in a reaction, add it to the solvent or reaction mixture slowly to avoid splashing. Maintain the reaction within the fume hood.
-
Post-Handling: After use, thoroughly wash hands and any exposed skin.[4][5] Contaminated clothing should be removed and laundered before reuse.[7]
Disposal Plan:
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, contaminated gloves, and glassware, should be collected in a designated, properly labeled, and sealed container.
-
Waste Disposal: Do not dispose of this chemical into drains or the environment.[3][4][5] Arrange for the disposal of the chemical waste through a licensed and professional waste disposal service.[4][5] Ensure compliance with all local, regional, and national hazardous waste regulations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C5H9N3 | CID 337310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
